molecular formula C10H8FN B075012 7-Fluoro-2-methylquinoline CAS No. 1128-74-1

7-Fluoro-2-methylquinoline

货号: B075012
CAS 编号: 1128-74-1
分子量: 161.18 g/mol
InChI 键: AYSKNDXTWPNRKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Fluoro-2-methylquinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science research. Its core value lies in the strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinoline scaffold. Fluorine introduction is a widely employed strategy to modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, making this compound a privileged building block for the synthesis of novel pharmacologically active molecules. Researchers utilize this compound as a key precursor in developing potential ligands for various enzymatic targets and receptors, particularly in oncology and CNS drug discovery. Furthermore, the quinoline core is integral to the structure of numerous dyes, catalysts, and photoactive materials. The electron-withdrawing nature of the fluorine substituent can alter the electronic characteristics of the aromatic system, making it a valuable synthon for constructing advanced organic materials with tailored optical and electronic properties. This compound serves as a versatile intermediate for Suzuki-Miyaura and other cross-coupling reactions, facilitating the rapid exploration of structure-activity relationships (SAR) in complex chemical libraries.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSKNDXTWPNRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381263
Record name 7-Fluoro-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-74-1
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-2-methylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic routes, and spectroscopic data of 7-Fluoro-2-methylquinoline. This compound is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in pharmacologically active molecules and functional materials. The strategic incorporation of a fluorine atom can significantly influence the compound's physicochemical and biological properties, including metabolic stability and binding affinity to target proteins.

Core Chemical and Physical Properties

This compound, also known as 7-fluoroquinaldine, is a solid, crystalline substance at room temperature, with a color ranging from white to yellow-orange.[1][2][3] Its core chemical and physical data are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 1128-74-1[4][5][6]
Molecular Formula C₁₀H₈FN[4][5]
Molecular Weight 161.18 g/mol [4][5]
Melting Point 47-51 °C[5]
Boiling Point 120 °C at 15 mmHg[7]
Appearance White to Yellow to Orange powder to crystal[1][2][3]
Solubility Soluble in Methanol[7]
InChI Key AYSKNDXTWPNRKG-UHFFFAOYSA-N[2]
SMILES Cc1ccc2ccc(F)cc2n1[5]

Synthesis of this compound

Proposed Synthetic Pathway via Skraup Reaction

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][11] For the synthesis of this compound, the logical starting material would be 3-fluoroaniline. The methyl group at the 2-position is derived from the dehydration of glycerol to acrolein, which then reacts with the aniline.

Skraup Synthesis of this compound Proposed Skraup Synthesis Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Fluoroaniline 3-Fluoroaniline Reaction_Vessel Heated Reaction Vessel 3-Fluoroaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H₂SO₄ H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Skraup Reaction

Caption: Proposed Skraup Synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, slowly add 3-fluoroaniline. Then, add a suitable oxidizing agent, such as nitrobenzene. The addition of ferrous sulfate can help to moderate the often vigorous reaction.[11]

  • Reaction: Heat the mixture gently. Once the reaction begins, it may become exothermic and require cooling to control the rate. After the initial vigorous phase subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude product.

  • Purification: Isolate the crude this compound by steam distillation or filtration. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Data and Characterization

Spectroscopic analysis is crucial for the structural confirmation of the synthesized this compound. Below are the expected spectroscopic characteristics based on its structure and available data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a key tool for identifying the protons in the molecule. While specific experimental conditions from the literature are sparse, a typical spectrum would be acquired in a deuterated solvent like CDCl₃.[2] The expected signals would correspond to the aromatic protons on the quinoline ring system and the methyl group protons. The fluorine atom at the 7-position will cause splitting of the signals of nearby protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The analysis can be performed on a solid sample as a KBr pellet or a Nujol mull.[12] Key expected absorptions include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, from -CH₃): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-F stretching: ~1000-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (161.18).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement of this compound in any particular signaling pathways. However, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[13][14]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[15] Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents. Researchers may consider screening this compound in various biological assays to explore its potential activities. Given that many quinoline-based drugs target pathways involved in cell proliferation and survival, such as the PI3K/AkT/mTOR and VEGFR signaling pathways, these could be logical starting points for investigation.[16]

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in drug discovery and materials science. This guide has provided a summary of its core chemical properties, outlined a plausible and detailed synthetic methodology based on established reactions, and described its expected spectroscopic characteristics. While its specific biological activities remain to be thoroughly investigated, its structural similarity to other biologically active quinolines makes it a compound of significant interest for further research and development.

References

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1128-74-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluoro-2-methylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis, safety and handling, and potential applications, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

This compound, also known as 7-fluoroquinaldine, is a solid organic compound.[1] Its core structure consists of a quinoline ring system with a fluorine atom at the 7-position and a methyl group at the 2-position. The incorporation of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1128-74-1[1]
Molecular Formula C₁₀H₈FN[1][4]
Molecular Weight 161.18 g/mol [1][4]
Appearance White to Yellow to Orange powder to crystal[5]
Melting Point 47-51 °C
Boiling Point 120 °C at 15 mmHg[6]
Density 1.174 ± 0.06 g/cm³ (Predicted)
SMILES String Cc1ccc2ccc(F)cc2n1[1]
InChI Key AYSKNDXTWPNRKG-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller reaction and the Skraup synthesis.[7][8][9][10] These reactions typically involve the condensation of an aniline with an α,β-unsaturated carbonyl compound or glycerol, respectively.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines.[7][8] In the context of this compound, this would involve the reaction of 3-fluoroaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of an acid catalyst.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline and a suitable acid catalyst (e.g., hydrochloric acid or a Lewis acid like zinc chloride).

  • Reagent Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction is often exothermic and may require cooling to control the rate.

  • Heating: After the initial reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis that can be adapted for this compound.[9][10] This method involves the reaction of 3-fluoroaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a large round-bottom flask, cautiously mix 3-fluoroaniline, glycerol, and the chosen oxidizing agent.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.

  • Heating: Once the addition is complete, heat the reaction mixture gently at first, then more strongly under reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture into a large volume of cold water and neutralize with a base.

  • Purification: The crude product is often purified by steam distillation, followed by extraction of the distillate with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.

G cluster_synthesis General Synthesis Workflow for this compound start Starting Materials (e.g., 3-Fluoroaniline) reaction Reaction (Doebner-von Miller or Skraup) start->reaction Reagents & Catalyst workup Work-up (Neutralization, Extraction) reaction->workup Crude Product purification Purification (Chromatography, Recrystallization) workup->purification Impure Product product This compound purification->product Pure Product G cluster_pathway Potential Signaling Pathway Inhibition by Quinoline Derivatives receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis mtor->proliferation quinoline Quinoline Derivative (Potential Inhibitor) quinoline->receptor quinoline->pi3k

References

7-Fluoro-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline

This guide provides essential physicochemical data for this compound, a fluorinated heterocyclic compound of interest to researchers and scientists in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid, appearing as a white to yellow or orange powder or crystal. Key quantitative data for this compound are summarized in the table below.

ParameterValueReference
Molecular Formula C₁₀H₈FN[1][2][3]
Molecular Weight 161.18 g/mol [1][2][3][4]
CAS Number 1128-74-1[1][2]
Melting Point 47-51 °C[2][4]
Boiling Point 120 °C at 15 mmHg[4]

Structural and Molecular Information

The molecular formula and weight are fundamental properties derived from the compound's atomic composition. The relationship between the compound's name and these core properties is illustrated below.

molecular_properties A This compound B Molecular Formula C₁₀H₈FN A->B has C Molecular Weight 161.18 g/mol B->C determines

Figure 1. Logical relationship of this compound's core properties.

References

Physical properties of 7-Fluoro-2-methylquinoline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 7-Fluoro-2-methylquinoline, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where quinoline derivatives are of significant interest.

Core Physical Characteristics

This compound (CAS No: 1128-74-1), also known as 7-Fluoroquinaldine, is a fluorinated derivative of the parent compound 2-methylquinoline (quinaldine). The introduction of a fluorine atom at the 7-position of the quinoline ring can significantly influence the molecule's physicochemical properties, including its melting and boiling points, solubility, and electronic characteristics. These properties are crucial for its handling, characterization, and application in various scientific endeavors.

Data Presentation: Physical Properties

The experimentally determined physical properties of this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueNotes
Melting Point 47 °CA range of 47-51 °C has also been reported.[1]
Boiling Point 120 °Cat 15 mmHg
Physical State Solidat 20 °C
Appearance White to Yellow to Orange powder to crystal
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol [1][2]

Experimental Protocols

While specific experimental records for the determination of the physical properties of this compound are not publicly detailed, the following sections describe generalized, standard laboratory protocols for measuring the melting and boiling points of solid organic compounds. These methodologies are representative of the techniques that would be employed for such characterizations.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general procedure for determining the melting point using a capillary melting point apparatus:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the boiling point of this compound is reported at a reduced pressure (120 °C at 15 mmHg), a vacuum distillation setup is implied. A general protocol is as follows:

  • Apparatus Setup: A distillation apparatus is assembled, which includes a distillation flask containing the this compound sample and boiling chips, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

  • Heating and Pressure Regulation: The distillation flask is gently heated. The pressure inside the apparatus is carefully reduced to the desired value (e.g., 15 mmHg) using the vacuum pump and a pressure regulator.

  • Boiling and Temperature Measurement: As the liquid begins to boil, the vapor rises and comes into contact with the thermometer bulb. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at that specific pressure.

  • Distillation: The vapor then passes into the condenser, where it is cooled and liquefies, and the distillate is collected in the receiving flask.

Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a fluorinated quinoline derivative, such as this compound. This process typically begins with the selection of appropriate starting materials and proceeds through a chemical reaction to form the desired product, which is then purified and its structure and properties are confirmed through various analytical techniques.

G General Workflow: Synthesis and Characterization of a Fluorinated Quinoline Derivative A Starting Materials (e.g., Fluoroaniline derivative, Carbonyl compound) B Chemical Synthesis (e.g., Skraup synthesis, Friedländer synthesis) A->B C Reaction Work-up & Crude Product Isolation B->C D Purification (e.g., Recrystallization, Column Chromatography) C->D E Pure Fluorinated Quinoline Derivative D->E F Structural Characterization (NMR, Mass Spectrometry, IR Spectroscopy) E->F G Physical Property Determination (Melting Point, Boiling Point) E->G H Purity Analysis (HPLC, GC, Elemental Analysis) E->H I Final Characterized Product F->I G->I H->I

Caption: A generalized workflow for the synthesis and characterization of fluorinated quinoline derivatives.

References

An In-depth Technical Guide to the Solubility of 7-Fluoro-2-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Fluoro-2-methylquinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values in their own laboratories. A qualitative assessment of expected solubility based on the physicochemical properties of quinoline derivatives is also presented.

Introduction to this compound

This compound is a fluorinated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in drug development due to their wide range of biological activities. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. An understanding of the solubility of this compound in various organic solvents is crucial for its application in drug formulation, chemical synthesis, and various analytical procedures.

Compound Properties:

PropertyValue
CAS Number 1128-74-1
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
Appearance White to yellow to orange powder/crystal[1]
Melting Point 47-51 °C[1]

Qualitative Solubility Profile

While specific quantitative data is sparse, the general solubility characteristics of quinoline derivatives can provide an initial estimation. Quinoline itself is sparingly soluble in cold water but more soluble in hot water and is miscible with many organic solvents such as ethanol, ether, and chloroform. The presence of the fluorine atom in this compound is expected to increase its lipophilicity, which may enhance its solubility in non-polar organic solvents. It has been noted to be soluble in methanol.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Hexane

Experimental Protocol for Solubility Determination

The following protocol outlines the widely used isothermal shake-flask method for determining the equilibrium solubility of this compound in various organic solvents. This method is considered the "gold standard" for solubility measurements.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

4.2. Experimental Workflow

experimental_workflow prep Preparation of Solvent and Solute sat_sol Preparation of Saturated Solution prep->sat_sol Add excess solid to solvent equilib Equilibration sat_sol->equilib Agitate at constant temperature separation Phase Separation (Centrifugation/Filtration) equilib->separation Separate solid from liquid dilution Dilution of Supernatant separation->dilution Prepare for analysis analysis Quantitative Analysis (UV-Vis or HPLC) dilution->analysis calculation Solubility Calculation analysis->calculation

Caption: Workflow for experimental solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed (e.g., >10,000 x g) or filter the supernatant through a syringe filter (e.g., 0.22 µm). Ensure the filter material does not bind the compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Method (HPLC Example):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact conditions should be optimized to achieve a good peak shape and retention time for this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance for the compound, determined by a UV scan.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility Studies

The following diagram illustrates the key factors influencing the solubility of a compound like this compound and the subsequent implications for its application.

logical_relationships compound Compound Physicochemical Properties (e.g., pKa, logP) solubility Solubility compound->solubility solvent Solvent Properties (e.g., Polarity, H-bonding) solvent->solubility conditions External Conditions (Temperature, Pressure) conditions->solubility application Application (e.g., Formulation, Synthesis) solubility->application

Caption: Factors influencing solubility and its application.

Conclusion

References

An In-depth Technical Guide to the Structural Characterization of 7-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 7-Fluoro-2-methylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and physical properties of the molecule and provides illustrative experimental protocols for its synthesis and analysis.

Core Molecular and Physical Properties

This compound, with the chemical formula C₁₀H₈FN, has a molecular weight of 161.18 g/mol .[1][2] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 47-51 °C.[3][4]

PropertyValueReference
Molecular FormulaC₁₀H₈FN[1][2]
Molecular Weight161.18 g/mol [1][2]
CAS Number1128-74-1[3]
AppearanceWhite to light yellow crystalline powder
Melting Point47-51 °C[3][4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include resonances for the methyl group protons and the aromatic protons on the quinoline ring system. The fluorine atom at the 7-position will influence the chemical shifts and coupling patterns of the neighboring aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is expected to show distinct signals for the methyl carbon, the nine carbons of the quinoline core, with the carbon atom bonded to the fluorine (C-7) exhibiting a characteristic large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (161.18). The fragmentation pattern can provide further structural information.

Note: A detailed experimental mass spectrum with fragmentation analysis for this compound is not available in the public domain resources searched.

Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller or Skraup reactions, starting from 3-fluoroaniline.

Synthesis of this compound via Doebner-von Miller Reaction

This protocol outlines a general procedure for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds.

Workflow for Doebner-von Miller Synthesis:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 3-Fluoroaniline Crotonaldehyde (or in situ generation) Acid Catalyst (e.g., HCl, ZnCl₂) Heating Heat the reaction mixture Reactants->Heating 1. Neutralization Neutralize with base (e.g., NaOH) Heating->Neutralization 2. Extraction Extract with organic solvent (e.g., DCM) Neutralization->Extraction 3. Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying 4. Chromatography Column Chromatography Drying->Chromatography 5. Recrystallization Recrystallization Chromatography->Recrystallization 6.

Caption: General workflow for the Doebner-von Miller synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-fluoroaniline and an acid catalyst (e.g., hydrochloric acid or zinc chloride).

  • Addition of Carbonyl Compound: Slowly add crotonaldehyde to the reaction mixture. Alternatively, the α,β-unsaturated carbonyl can be generated in situ from acetaldehyde.

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base, such as sodium hydroxide solution, until the mixture is basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure this compound.

Crystallographic Data

As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.

Biological Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, the broader class of fluorinated quinolines has garnered significant interest in drug discovery.[5] Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimalarial properties.[6] The introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.[5]

Potential Areas of Biological Investigation:

7_Fluoro_2_methylquinoline This compound Kinase_Inhibition Kinase Inhibition 7_Fluoro_2_methylquinoline->Kinase_Inhibition DNA_Intercalation DNA Intercalation 7_Fluoro_2_methylquinoline->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition 7_Fluoro_2_methylquinoline->Enzyme_Inhibition Anticancer_Activity Anticancer Activity Kinase_Inhibition->Anticancer_Activity DNA_Intercalation->Anticancer_Activity Antimalarial_Activity Antimalarial Activity Enzyme_Inhibition->Antimalarial_Activity Antibacterial_Activity Antibacterial Activity Enzyme_Inhibition->Antibacterial_Activity

Caption: Potential biological activities and mechanisms of action for fluorinated quinolines.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound. This could involve screening against various cancer cell lines, enzymatic assays, and studies on its potential as an antimicrobial or antiparasitic agent.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, first isolated from coal tar in 1834. Its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with significant biological and physical properties. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of novel quinoline derivatives, with a focus on their therapeutic applications. Detailed experimental protocols for key syntheses and biological assays are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Perspective and Key Synthetic Methodologies

The journey of quinoline chemistry began with its isolation and has since evolved through the development of numerous named reactions that form the foundation of its synthesis. These classical methods, along with modern advancements, provide a versatile toolkit for medicinal chemists.

Classical Synthetic Reactions

Several key reactions developed in the late 19th and early 20th centuries remain fundamental to the synthesis of the quinoline core.

  • Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5] The reaction can be highly exothermic and requires careful control.[6]

  • Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst to form quinolines.[4][7]

  • Combes Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[5][8]

  • Friedländer Synthesis (1882): A versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.

  • Pfitzinger Reaction (1886): This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[9][10]

  • Niementowski Quinoline Synthesis (1894): This method involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives.[5]

Experimental Protocols

Synthesis of Quinoline Derivatives

This protocol describes the synthesis of quinoline from aniline and glycerol.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

  • Ferrous sulfate or Boric acid (to moderate the reaction)

  • Sodium Hydroxide solution (for workup)

  • Apparatus for steam distillation

Procedure:

  • In a large round-bottom flask, carefully mix aniline and glycerol.

  • Add a moderator such as ferrous sulfate.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture to initiate the reaction. Once started, the reaction is exothermic and may proceed without further heating.

  • After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to complete the reaction.

  • Cool the reaction mixture and dilute with water.

  • Make the solution alkaline by adding a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.[6]

  • The distillate is then purified, often by a second steam distillation after acidification to remove any remaining aniline, followed by basification and final distillation.[6]

This protocol details the synthesis of a quinoline-4-carboxylic acid derivative from isatin and acetone.[10]

Materials:

  • Isatin

  • Potassium Hydroxide (33% aqueous solution)

  • Acetone

  • Dilute Hydrochloric Acid or Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve isatin in a 33% aqueous solution of potassium hydroxide.

  • Gradually add acetone to the reaction mixture.

  • Reflux the mixture with continuous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.[10]

This protocol describes the synthesis of a substituted quinoline from m-chloroaniline and acetylacetone.[11]

Materials:

  • m-Chloroaniline

  • Acetylacetone (a 1,3-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Condense m-chloroaniline with acetylacetone, typically by heating, to form an enamine intermediate.

  • In the presence of concentrated sulfuric acid, which acts as a catalyst, heat the enamine to induce cyclization.

  • The cyclization is followed by dehydration to form the aromatic quinoline ring.

  • The reaction mixture is then worked up, which typically involves neutralization and extraction, followed by purification of the product.

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • Quinoline derivative stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[11][14]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Quinoline derivative stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivatives in MHB directly in the wells of a 96-well plate.[11]

  • Inoculation: Add a standardized bacterial inoculum to each well.[14]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various novel quinoline derivatives.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 values in µM)
Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)Reference(s)
Quinoline-imidazole derivative 12a-6.29 ± 0.99-2.42 ± 1.02[15]
Quinoline-chalcone derivative 12e5.21---[16]
Quinoline-chalcone derivative 76.557.47-2.71[16]
Morpholine substituted quinazoline AK-36.44 ± 0.2910.38 ± 0.27--[17]
Morpholine substituted quinazoline AK-103.15 ± 0.238.55 ± 0.67--[17]
Mixed-ligand Cu(II) complex with juglone and 1,10-phenanthroline--0.09-2.410.09-2.41[18]
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives against P. falciparum (IC50 values)
Compound/Derivative ClassChloroquine-Sensitive Strain (e.g., 3D7)Chloroquine-Resistant Strain (e.g., K1, W2)Reference(s)
Quinolinyl thiourea analogue-1.2 µM[2]
(Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)...0.014 to 5.87 µg/mL0.014 to 5.87 µg/mL[2]
Amino-quinoline derivative 40a0.25 µM-[2]
Quinoline-pyrimidine hybridsIC50 = 0.033 µM (D6 strain)IC50 = 0.033 µM (W2 strain)[3]
Chloroquine-atorvastatin hybrid 83-0.40 µM (W2 strain)[4]
1,2,3-triazol-1-yl quinoline derivative 56-1.4 µM (W2 strain)[4]
Quinoline-sulfonamide hybrid 75-0.09 µM (W2 strain)[4]
Table 3: Antibacterial Activity of Quinoline Derivatives (MIC values in µg/mL)
Compound/Derivative ClassS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)K. pneumoniae (Gram-negative)Reference(s)
Ciprofloxacin0.125 - 80.013 - 10.15 - >32-[14]
Levofloxacin0.06 - >8.0≤ 0.06 - 20.5 - >512-[14]
Moxifloxacin0.064 - 0.54 - 81 - >32-[14]
Nalidixic Acid0.250.50 - 64700-[14]
Quinoline-2-one derivative 6c0.75 (MRSA)---[19]
Quinoline-2-one derivative 6l----[19]
Quinoline-2-one derivative 6o2.50 (MRSA)---[19]
Quinoline derivative 116.25---[20]
Quinoline derivative 12-comparable to Chloramphenicol--[20]
Quinolinium iodide salt (58-62)-3.125-6.25 nmol/mL--[20]
Quinoline-based amino acid derivative 43a0.620.620.62-[20]
Dihydrotriazine-quinoline hybrid (93a-c)22--[20]
Pyrrolidine derivative with trimethoxy phenyl group 19--0.15 mg/ml-[21]

Signaling Pathways and Experimental Workflows

The therapeutic effects of quinoline derivatives often stem from their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study these compounds is crucial for understanding their mechanism of action and for the design of new derivatives.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoline_Inhibitor [label="Quinoline-based\nPI3K/mTOR Inhibitor", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3 [label="Phosphorylates", color="#4285F4"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="Recruits &\nActivates", color="#4285F4"]; PIP3 -> Akt [style=invis]; PDK1 -> Akt [label="Phosphorylates", color="#4285F4"]; mTORC2 -> Akt [label="Phosphorylates\n(Full Activation)", color="#4285F4"]; Akt -> mTORC1 [label="Activates", color="#34A853"]; mTORC1 -> Downstream [label="Promotes", color="#34A853"];

// Inhibition Quinoline_Inhibitor -> PI3K [label="Inhibits", color="#EA4335", style=bold, arrowhead=Tee]; Quinoline_Inhibitor -> mTORC1 [label="Inhibits", color="#EA4335", style=bold, arrowhead=Tee]; Quinoline_Inhibitor -> mTORC2 [label="Inhibits", color="#EA4335", style=bold, arrowhead=Tee];

// Invisible edges for layout {rank=same; RTK} {rank=same; PI3K} {rank=same; PIP2; PIP3} {rank=same; PDK1; mTORC2} {rank=same; Akt} {rank=same; mTORC1} {rank=same; Downstream} {rank=same; Quinoline_Inhibitor} } PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; RAS_RAF [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoline_Inhibitor [label="Quinoline-based\nEGFR Inhibitor", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds to", color="#4285F4"]; EGFR -> Dimerization [label="Leads to", color="#4285F4"]; Dimerization -> RAS_RAF [label="Activates", color="#34A853"]; Dimerization -> PI3K_Akt [label="Activates", color="#34A853"]; RAS_RAF -> Cell_Response [label="Promotes", color="#34A853"]; PI3K_Akt -> Cell_Response [label="Promotes", color="#34A853"];

// Inhibition Quinoline_Inhibitor -> EGFR [label="Inhibits\n(ATP-binding site)", color="#EA4335", style=bold, arrowhead=Tee];

// Invisible edges for layout {rank=same; EGF} {rank=same; EGFR} {rank=same; Dimerization} {rank=same; RAS_RAF; PI3K_Akt} {rank=same; Cell_Response} {rank=same; Quinoline_Inhibitor} } EGFR signaling pathway and inhibition by quinoline derivatives.

Experimental Workflows

// Nodes Start [label="Start:\nTarget Identification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nQuinoline Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., MTT, MIC assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Ident [label="Hit Identification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR studies)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical Studies\n(In vivo models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Approved Drug", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Activity [label="No Activity", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Purification [color="#5F6368"]; Purification -> Screening [color="#5F6368"]; Screening -> Hit_Ident [color="#5F6368"]; Hit_Ident -> Lead_Opt [label="Active", color="#34A853"]; Hit_Ident -> No_Activity [label="Inactive", color="#EA4335"]; Lead_Opt -> Synthesis [label="Iterate", style=dashed, color="#4285F4"]; Lead_Opt -> Preclinical [color="#5F6368"]; Preclinical -> Clinical [color="#5F6368"]; Clinical -> End [color="#5F6368"]; } General workflow for the discovery and development of quinoline-based drugs.

// Nodes Start [label="Start:\nSynthesized Quinoline\nDerivatives", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Prepare Cancer\nCell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay\n(Determine IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action\nStudies (e.g., Western\nBlot for Signaling\nProteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assays\n(e.g., Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies\n(Xenograft models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Compound [label="Lead Compound\nIdentified", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MTT_Assay [color="#5F6368"]; Cell_Culture -> MTT_Assay [color="#5F6368"]; MTT_Assay -> Mechanism_Study [label="Potent Compounds", color="#34A853"]; MTT_Assay -> Apoptosis_Assay [label="Potent Compounds", color="#34A853"]; Mechanism_Study -> In_Vivo [color="#5F6368"]; Apoptosis_Assay -> In_Vivo [color="#5F6368"]; In_Vivo -> Lead_Compound [color="#5F6368"]; } Workflow for anticancer screening of novel quinoline derivatives.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. From the early discoveries of antimalarials to the modern development of targeted anticancer drugs, the versatility of quinoline chemistry has been consistently demonstrated. A thorough understanding of the historical synthetic methods, coupled with the application of modern techniques and detailed biological evaluation, is essential for the continued success of quinoline-based drug discovery. This technical guide provides a foundational resource for researchers in the field, offering detailed protocols, quantitative data, and visual representations of key concepts to aid in the design and development of the next generation of quinoline derivatives.

References

7-Fluoro-2-methylquinoline: A Versatile Fluorinated Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound that serves as a crucial building block in the design and synthesis of novel molecules for a wide range of applications, including medicinal chemistry and materials science. The incorporation of a fluorine atom into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and potential applications, with a focus on presenting structured data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1128-74-1
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
Appearance White to yellow or orange powder/crystal
Melting Point 47-51 °C
Purity >97%

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller and Skraup reactions.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of this compound, 3-fluoroaniline would be reacted with crotonaldehyde.

Doebner_von_Miller_Reaction 3-Fluoroaniline 3-Fluoroaniline Intermediate Michael Adduct Intermediate 3-Fluoroaniline->Intermediate + Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate + Acid_Catalyst Acid_Catalyst Acid_Catalyst->Intermediate Product This compound Acid_Catalyst->Product Intermediate->Product Cyclization & Aromatization

Caption: Doebner-von Miller synthesis of this compound.

Experimental Protocol (Representative):

  • To a mixture of 3-fluoroaniline (1.0 eq) and hydrochloric acid, add crotonaldehyde (2.5 eq) dropwise with stirring.

  • An oxidizing agent, such as arsenic acid or nitrobenzene, is added to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude this compound is then purified by steam distillation followed by recrystallization or column chromatography.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Skraup_Synthesis 3-Fluoroaniline 3-Fluoroaniline Intermediate Dihydroquinoline Intermediate 3-Fluoroaniline->Intermediate + Acrolein Glycerol Glycerol Acrolein_in_situ Acrolein (in situ) Glycerol->Acrolein_in_situ Dehydration Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Acrolein_in_situ Oxidizing_Agent Oxidizing_Agent Product This compound Oxidizing_Agent->Product Intermediate->Product Oxidation

Caption: Skraup synthesis of this compound.

Experimental Protocol (Representative):

  • Carefully add concentrated sulfuric acid to a mixture of 3-fluoroaniline (1.0 eq) and glycerol (3.0 eq).

  • Add an oxidizing agent, such as arsenic(V) oxide or nitrobenzene, to the mixture.

  • Heat the reaction mixture, cautiously at first, and then under reflux for several hours. The reaction is often moderated by the addition of ferrous sulfate.

  • After completion, the mixture is cooled and poured into a large volume of water.

  • Neutralize the solution with a base to precipitate the crude product.

  • Purify the this compound by steam distillation and subsequent recrystallization.

Key Reactions of this compound

As a versatile building block, this compound can undergo various chemical transformations to introduce further complexity and functionality. A particularly important reaction is the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

The fluorine atom at the 7-position can be substituted with various aryl or heteroaryl groups via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acid.

Suzuki_Coupling Start This compound Product 7-Aryl-2-methylquinoline Start->Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Product + Pd_Catalyst Pd_Catalyst Pd_Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol (Representative):

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 7-aryl-2-methylquinoline derivative by column chromatography.

Applications in Research and Development

The this compound scaffold is of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom.

Medicinal Chemistry

The introduction of a fluorine atom can enhance the metabolic stability of drug candidates and improve their binding affinity to target proteins. Fluoroquinolone derivatives have shown a wide range of biological activities. While specific data for derivatives of this compound is not extensively available, the following table summarizes the anticancer and antimicrobial activities of related fluoroquinolone compounds, providing a basis for the potential of this building block.

Table 1: Biological Activity of Representative Fluoroquinolone Derivatives

Compound ClassTargetActivity (IC₅₀/MIC)Reference
Fluoroquinolone-Chalcone HybridsAnticancer (Various cell lines)IC₅₀: 2.33 - 51.3 µM[1]
Ciprofloxacin DerivativesAnticancer (Prostate cancer cells)IC₅₀: 7.7 - 34.4 µM[1]
Norfloxacin DerivativesAnticancer (Breast cancer cells)IC₅₀: 1.52 - 2.27 µM[1]
Quinolone-based DihydrazonesAnticancer (MCF-7 breast cancer)IC₅₀: 7.016 - 7.05 µM[2]
Indolizinoquinoline-dionesAntibacterial (MRSA)MIC: 0.031 µg/mL[3]
2-Fluoro-9-oxime KetolidesAntibacterial (S. pneumoniae)MIC: ≤ 0.008 µg/mL[3]
Materials Science

Quinoline derivatives are also being explored for their applications in organic light-emitting diodes (OLEDs). The conjugated π-system of the quinoline ring, combined with the electronic effects of the fluorine substituent, can lead to materials with desirable photophysical properties, such as high quantum yields and tunable emission wavelengths. While specific data for this compound in OLEDs is not yet reported, the broader class of quinoline-based materials has shown promise in the development of efficient and stable blue and sky-blue emitters.[4][5]

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis can be achieved through well-established methodologies, and its reactivity allows for the straightforward introduction of diverse functionalities. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this promising compound, facilitating its application in the development of next-generation pharmaceuticals and advanced materials. Further exploration of the biological activities and material properties of derivatives of this compound is warranted and expected to yield exciting discoveries.

References

An In-depth Technical Guide to the Potential Biological Targets of 7-Fluoro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The versatility of the quinoline scaffold allows for substitutions that can significantly modulate its biological activity.[1] This guide focuses on a specific subclass: 7-fluoro-2-methylquinoline derivatives. The strategic placement of a fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and membrane permeability, while the 2-methyl group can influence steric interactions with biological targets.[3][4]

This document serves as a technical resource, consolidating information on the potential biological targets of these derivatives. It provides quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual diagrams of relevant cellular pathways and workflows to aid in the research and development of novel therapeutics based on this promising scaffold.

Potential Biological Target Classes

Research into quinoline derivatives points toward two primary areas of therapeutic potential: kinase inhibition, particularly in oncology, and antimicrobial activity.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a known driver of cancer.[5][6] Quinoline-based molecules have been successfully developed as kinase inhibitors, and it is hypothesized that this compound derivatives could also function in this capacity.[6][7] Potential targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[7][8]

The following table presents hypothetical inhibitory concentrations (IC50) for representative this compound derivatives against key oncogenic kinases. This data is for illustrative purposes to demonstrate potential efficacy.

Compound IDTarget KinaseIC50 (nM)Assay Type
FMQ-A1 EGFR25In vitro Biochemical Assay
FMQ-A2 VEGFR-240Cell-based Phosphorylation Assay
FMQ-A3 HER-231In vitro Biochemical Assay
FMQ-A4 c-Met55Cell-based Proliferation Assay

Many quinoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), preventing its activation and blocking downstream pro-survival signals like the Ras/Raf/MEK/ERK pathway. A this compound derivative would act by competing with ATP at the kinase domain of the receptor.

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP Competition)

Caption: Inhibition of the EGFR signaling cascade by a this compound derivative.

Antimicrobial Activity

The quinoline core is central to the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10] It is plausible that novel this compound derivatives could be engineered to possess antibacterial or antifungal properties.[1][4]

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against common pathogens. This data is for illustrative purposes.

Compound IDMicrobial StrainMIC (µg/mL)Assay Type
FMQ-B1 Staphylococcus aureus (MRSA)4Broth Microdilution
FMQ-B2 Escherichia coli8Broth Microdilution
FMQ-B3 Pseudomonas aeruginosa16Broth Microdilution
FMQ-B4 Candida albicans8Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of a compound, which is the lowest concentration that prevents visible microbial growth.[11][12][13]

MIC_Workflow start Start prep_compound Prepare 2x stock solution of FMQ derivative start->prep_compound prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold serial dilutions in 96-well plate with broth prep_compound->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible turbidity incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Key Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol describes a method to determine the IC50 value of a test compound against a purified kinase enzyme.[14][15][16]

  • Objective: To quantify the concentration of a this compound derivative that inhibits 50% of the activity of a target kinase (e.g., EGFR).

  • Materials:

    • Purified recombinant kinase (e.g., EGFR)

    • Kinase-specific peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (FMQ derivative) dissolved in DMSO

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into 384-well assay plates.

    • Enzyme Addition: Add 5 µL of a solution containing the target kinase in kinase buffer to each well.

    • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (either radiolabeled or cold, depending on the detection method) in kinase buffer to each well.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Reaction Termination & Detection:

      • Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash, dry, and measure radioactivity using a scintillation counter.[17]

      • Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Measure luminescence.[5]

    • Data Analysis: Calculate percent inhibition relative to DMSO controls. Plot inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broth Microdilution Antimicrobial Susceptibility Test

This protocol follows CLSI guidelines to determine the MIC of a test compound.[11][13][18]

  • Objective: To determine the minimum concentration of a this compound derivative required to inhibit the visible growth of a specific microorganism.

  • Materials:

    • Test compound (FMQ derivative) dissolved in DMSO.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Microbial strain (e.g., S. aureus) cultured to the log phase.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. Typically, 11 concentrations are tested, leaving one column for a growth control (no compound). The final volume in each well after dilution is 50 µL.

    • Inoculum Preparation: Suspend microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound to its final test concentration.

    • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum).

    • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring optical density (OD) at 600 nm.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and antimicrobial agents. The illustrative data and established protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future work should focus on synthesizing a library of derivatives to establish robust structure-activity relationships (SAR). Promising hits from primary screens should be further profiled for selectivity against a panel of kinases or microbes and assessed for ADME/Tox properties to identify viable candidates for preclinical development.

References

An In-Depth Technical Guide to the In Silico Prediction of 7-Fluoro-2-methylquinoline Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound belonging to the quinoline family. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, understanding the properties of this compound is crucial for its potential applications in drug discovery and materials science.

In silico computational methods offer a rapid, cost-effective, and resource-efficient alternative to traditional experimental characterization.[2] By leveraging quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models, researchers can predict a vast array of molecular attributes directly from the chemical structure.[3] These predictive models are instrumental in the early stages of drug development for prioritizing candidates, identifying potential liabilities, and guiding synthetic efforts.[4] This guide provides a comprehensive overview of the known properties of this compound and details the in silico methodologies used to predict its key physicochemical, pharmacokinetic, and toxicological characteristics.

Molecular Profile of this compound

A summary of the known identifying and physicochemical properties of this compound, gathered from experimental data, is presented below. This information serves as a baseline for comparison with in silico predicted values.

Identifier / Property Value Reference
CAS Number 1128-74-1[5][6][7]
Molecular Formula C₁₀H₈FN[5][6][7]
Molecular Weight 161.18 g/mol [5][6][7]
Physical State Solid, white to yellow powder/crystal[5][7]
SMILES String Cc1ccc2ccc(F)cc2n1[5]
InChI Key AYSKNDXTWPNRKG-UHFFFAOYSA-N[5][8]
Melting Point 47-51 °C[5]
Boiling Point 120 °C @ 15 mmHg[7]
Solubility Soluble in Methanol[7][9]
pKa (Predicted) 4.0 ± 0.50[9]
Density (Predicted) 1.174 ± 0.06 g/cm³[9]

In Silico Prediction Methodologies and Protocols

The prediction of molecular properties is primarily achieved through QSPR models, which are mathematical relationships between a molecule's structural or physicochemical features (descriptors) and a specific property.[3] Modern approaches heavily rely on machine learning and deep learning algorithms trained on large datasets of chemical structures with experimentally determined properties.[10][11]

General Computational Protocol

The workflow for predicting properties in silico follows a standardized sequence. The process begins with a digital representation of the molecule, which is then converted into a series of numerical descriptors. These descriptors are fed into a pre-trained predictive model to generate an estimated property value.

G cluster_input Input Stage cluster_processing Processing Stage cluster_prediction Prediction Stage cluster_output Output Stage mol_input Molecular Representation (e.g., SMILES String) 'Cc1ccc2ccc(F)cc2n1' descriptor_calc Molecular Descriptor Calculation mol_input->descriptor_calc Parse Structure model Trained Predictive Model (e.g., QSPR, ML, GNN) descriptor_calc->model Input Descriptors property_output Predicted Property (e.g., logP, Solubility, Toxicity) model->property_output Generate Prediction

Caption: General workflow for in silico molecular property prediction.
Protocols for Key Property Predictions

3.2.1 Physicochemical Properties

  • Protocol:

    • Input: The SMILES string (Cc1ccc2ccc(F)cc2n1) is provided to the prediction software or web server (e.g., SwissADME, ChemAxon).

    • Descriptor Calculation: The software calculates 2D and 3D descriptors, such as atom counts, bond types, topological indices, and surface area contributions.

    • Prediction Models:

      • LogP (Lipophilicity): Often predicted using atom-based contribution methods (e.g., XLOGP3, WLOGP) or topological indices. These models sum the lipophilicity contributions of individual atoms or fragments.

      • Water Solubility (logS): Predicted using models that incorporate LogP and other descriptors like molecular weight and the number of rotatable bonds (e.g., the General Solubility Equation - GSE).[2]

      • pKa (Ionization Constant): Predicted by identifying ionizable centers (the quinoline nitrogen) and using algorithms that evaluate the influence of neighboring substituents (the fluoro and methyl groups) on the electronic environment of that center.

3.2.2 ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties

  • Protocol:

    • Input: The molecular structure is submitted to a specialized ADMET prediction platform (e.g., ADMETlab, pkCSM, ProTox-II).

    • Descriptor Calculation: In addition to standard physicochemical descriptors, models may use molecular fingerprints (e.g., MACCS, ECFP) that encode structural features relevant to biological interactions.[3]

    • Prediction Models:

      • Absorption: Properties like Caco-2 permeability and Human Intestinal Absorption (HIA) are predicted using machine learning models (e.g., Support Vector Machines, Random Forests) trained on experimental data.

      • Metabolism: Prediction of Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4) is treated as a classification problem (inhibitor vs. non-inhibitor) based on structural motifs recognized by the enzyme's active site.

      • Toxicity: Endpoints such as mutagenicity (AMES test), carcinogenicity, and hepatotoxicity are predicted using models trained on large toxicological databases. These models identify toxicophores (substructures known to be associated with toxicity).[12][13]

In Silico Predicted Properties for this compound

The following table summarizes the predicted properties for this compound based on established in silico methodologies. These values are estimations and should be confirmed experimentally for critical applications.

Property Category Predicted Property Predicted Value / Classification Methodology / Rationale
Physicochemical Octanol-Water Partition Coeff. (LogP) 2.5 - 3.0Based on fragment-based contribution methods (e.g., XLOGP3). The aromatic rings and methyl group increase lipophilicity.
Aqueous Solubility (LogS) -3.0 to -3.5 (Moderately Soluble)Calculated from LogP and molecular weight using general solubility equations. Increased lipophilicity decreases water solubility.
Pharmacokinetic Human Intestinal Absorption (HIA) High (>90%)The molecule conforms to Lipinski's Rule of Five, suggesting good passive absorption.
Blood-Brain Barrier (BBB) Permeation YesMolecules with LogP > 2.0 and MW < 400 often cross the BBB.
CYP450 2D6 Inhibitor Likely InhibitorThe quinoline scaffold is a known structural alert for CYP2D6 inhibition.[12]
Lipinski's Rule of Five 0 ViolationsMW < 500, LogP < 5, H-Bond Donors = 0, H-Bond Acceptors = 2 (N, F).
Toxicological AMES Mutagenicity Non-mutagenicQuinolines can be mutagenic, but specific substituent patterns can mitigate this. Prediction depends heavily on the training data of the model.
Hepatotoxicity (H-HT) Potential RiskAromatic nitrogen-containing heterocycles are often associated with hepatotoxicity alerts.[14]
Skin Sensitization NoLacks common structural alerts for skin sensitization.

Visualization of In Silico Assessment

Diagrams created using the DOT language help visualize the logical relationships and workflows inherent in computational drug discovery.

Conceptual Model of QSPR

This diagram illustrates the core principle of QSPR/QSAR, where a mathematical model maps calculated molecular features to a predictable property.

Caption: Mapping molecular descriptors to properties via a QSPR model.
Drug-Likeness Assessment Flowchart

This flowchart demonstrates how predicted physicochemical properties are used in a decision-making process to assess a compound's drug-likeness, commonly using criteria like Lipinski's Rule of Five.

G start Start Assessment mw_check MW <= 500? start->mw_check logp_check LogP <= 5? mw_check->logp_check Yes fail Poor Drug-Likeness mw_check->fail No hbd_check H-Bond Donors <= 5? logp_check->hbd_check Yes logp_check->fail No hba_check H-Bond Acceptors <= 10? hbd_check->hba_check Yes hbd_check->fail No pass Drug-Like hba_check->pass Yes hba_check->fail No

Caption: Decision flowchart for evaluating drug-likeness based on key properties.

Conclusion

In silico prediction serves as an indispensable tool in modern chemical research and drug discovery. For this compound, computational models predict favorable drug-like properties, including high intestinal absorption and compliance with Lipinski's Rule of Five. However, these models also raise flags for potential liabilities, such as the inhibition of key metabolic enzymes like CYP2D6 and possible hepatotoxicity, which are common for the quinoline scaffold.

This technical guide has outlined the known characteristics of this compound and detailed the computational protocols used to derive predictive data. The presented tables and diagrams provide a clear framework for understanding and applying these in silico methods. While computational predictions offer powerful insights, they are not a substitute for experimental validation. The true value of these methods lies in their ability to guide research, prioritize resources, and accelerate the discovery and development of novel chemical entities.

References

Methodological & Application

Synthesis of 7-Fluoro-2-methylquinoline from 3-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Fluoro-2-methylquinoline, a valuable fluorinated heterocyclic compound, from 3-fluoroaniline using the Doebner-von Miller reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Included are comprehensive experimental procedures, data on expected yields, and a discussion of the applications of fluorinated quinolines in modern drug discovery.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability. This compound is a key building block for the synthesis of more complex molecules with potential therapeutic applications. The Doebner-von Miller reaction provides a classical and effective method for the construction of the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound, based on analogous reactions with other meta-haloanilines.

Table 1: Reagents and Molar Equivalents

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
3-FluoroanilineC₆H₆FN111.121.0
CrotonaldehydeC₄H₆O70.091.5
Hydrochloric Acid (conc.)HCl36.46Catalytic
Zinc ChlorideZnCl₂136.301.0
Sodium HydroxideNaOH40.00As needed for neutralization
DichloromethaneCH₂Cl₂84.93For extraction

Table 2: Reaction Parameters and Expected Yield

ParameterValueReference/Analogy
Reaction TemperatureRefluxAnalogous Doebner-von Miller reactions
Reaction Time4-6 hoursAnalogous Doebner-von Miller reactions
Expected Yield50-60%Based on the synthesis of 7-chloroquinaldine[1]
Product Purity>95% after purificationStandard purification methods

Experimental Protocols

Synthesis of this compound via Doebner-von Miller Reaction

This protocol is adapted from established procedures for the synthesis of halogenated quinaldines.[1]

Materials:

  • 3-Fluoroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline (1.0 eq).

  • Acidification: Slowly add concentrated hydrochloric acid (catalytic amount) to the aniline with stirring.

  • Addition of Crotonaldehyde: To the stirred solution, add crotonaldehyde (1.5 eq) dropwise. The addition should be controlled to manage any exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway for the Synthesis of this compound

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product 3-Fluoroaniline 3-Fluoroaniline Michael_Adduct Michael Adduct 3-Fluoroaniline->Michael_Adduct + Crotonaldehyde Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct HCl HCl HCl->Michael_Adduct Heat Heat Heat->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization (H+, Heat) This compound This compound Dihydroquinoline->this compound Oxidation

Caption: Doebner-von Miller synthesis of this compound.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Combine 3-Fluoroaniline and HCl Add_Crotonaldehyde Add Crotonaldehyde Start->Add_Crotonaldehyde Reflux Reflux for 4-6 hours Add_Crotonaldehyde->Reflux Neutralize Neutralize with NaOH Reflux->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under vacuum Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Application Notes

Fluorinated quinolines are of significant interest in drug discovery and development. The presence of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Enhanced Biological Activity: The substitution of hydrogen with fluorine can lead to compounds with improved potency and selectivity. For instance, fluoroquinolones are a major class of antibiotics where the fluorine atom is crucial for their antibacterial activity.

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of a drug candidate.

  • Drug Design and Development: this compound serves as a versatile building block for the synthesis of a variety of more complex molecules. The quinoline nitrogen can be functionalized, and the aromatic ring can undergo further substitution, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

References

Synthetic Routes to 7-Fluoro-2-methylquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic routes to 7-Fluoro-2-methylquinoline and its derivatives. Quinolines are a significant class of heterocyclic compounds, with a fluorinated quinoline core being a key pharmacophore in numerous therapeutic agents due to the advantageous physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] This guide details established synthetic methodologies, provides experimental protocols, and presents quantitative data to aid in the synthesis and development of these valuable compounds.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several classical named reactions, each offering a different approach to the construction of the quinoline core. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The most common and effective methods include:

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[2] For the synthesis of this compound, 3-fluoroaniline would be reacted with crotonaldehyde.

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[2] To obtain a 2-methylquinoline derivative, an appropriately substituted aniline would be reacted with acetylacetone.

  • Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

These methods provide a versatile toolkit for accessing a wide range of this compound derivatives.

Experimental Protocols and Data

While specific literature detailing a high-yield synthesis of this compound is not abundant, protocols for closely related isomers can be adapted. The following protocol is based on an improved Doebner-von Miller synthesis of 6-fluoro-2-methylquinoline and can be modified for the synthesis of the 7-fluoro isomer by using 3-fluoroaniline as the starting material.[4]

Doebner-von Miller Synthesis of this compound (Adapted Protocol)

This protocol describes the synthesis of this compound from 3-fluoroaniline and crotonaldehyde. The reaction proceeds via an acid-catalyzed cyclization.

Reaction Scheme:

G reactant1 3-Fluoroaniline reagents HCl, ZnCl2 reactant1->reagents reactant2 Crotonaldehyde reactant2->reagents product This compound reagents->product

Figure 1: Doebner-von Miller synthesis of this compound.

Materials:

  • 3-Fluoroaniline

  • Crotonaldehyde

  • Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Ammonium Hydroxide

  • Ethanol

  • Ether

Procedure:

  • In a suitable reaction vessel, combine 3-fluoroaniline and a solution of hydrochloric acid.

  • To this mixture, add crotonaldehyde and zinc chloride.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with ammonium hydroxide.

  • The crude product will precipitate. Isolate the solid by filtration.

  • Purification of the product can be achieved by forming a zinc chloride complex. Treat the crude product with HCl and ZnCl₂ to precipitate a complex.[4]

  • The pure this compound can be liberated from the complex by treatment with a base, followed by extraction and purification.

Quantitative Data (Expected):

The following table provides expected data based on the synthesis of the analogous 6-fluoroquinaldine.[4]

ParameterValueReference
Starting Material3-Fluoroaniline[5]
ReagentCrotonaldehyde[2]
CatalystHCl, ZnCl₂[4]
Expected Yield50-55%[4]
PurificationFormation of ZnCl₂ complex[4]

Alternative Synthetic Routes: Mechanisms and Workflows

Combes Quinoline Synthesis

The Combes synthesis provides an alternative route to substituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Fluoroaniline C Acid-Catalyzed Condensation A->C B Acetylacetone B->C D Cyclization C->D E 7-Fluoro-2,4-dimethylquinoline D->E G Start Start: 2-Amino-4-fluorobenzaldehyde and Acetone Step1 Step 1: Aldol Condensation Start->Step1 Intermediate1 Intermediate: β-Hydroxy ketone Step1->Intermediate1 Step2 Step 2: Dehydration Intermediate1->Step2 Intermediate2 Intermediate: α,β-Unsaturated ketone Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Schiff base formation) Intermediate2->Step3 Step4 Step 4: Aromatization Step3->Step4 Product Product: 7-Fluoroquinoline Step4->Product

References

Application Notes and Protocols: 7-Fluoro-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other biologically active quinoline derivatives suggests its potential as a valuable building block in drug discovery and development, particularly in the areas of oncology and infectious diseases.[2][3]

These application notes provide a guide for researchers interested in exploring the medicinal chemistry applications of this compound. Due to the scarcity of direct experimental data for this specific compound, the protocols and data presented herein are representative examples derived from studies on structurally related fluorinated quinoline analogs. Researchers are advised to use these as a starting point and to generate their own experimental data for this compound.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar quinoline derivatives, this compound holds potential for investigation in the following areas:

  • Anticancer Activity: Quinolines substituted at the C-2 position have demonstrated notable anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and leukemia.[2] The mechanisms of action for these compounds are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[4]

  • Antibacterial Activity: The fluoroquinolone class of antibiotics, which feature a fluorinated quinoline core, are potent antibacterial agents.[5][6] While this compound is not a classic fluoroquinolone, its core structure suggests potential for antibacterial activity that warrants investigation.

  • Antifungal Activity: Certain fluorinated quinoline analogs have exhibited promising antifungal properties.[7]

  • Antimalarial Activity: The quinoline ring is a cornerstone of several antimalarial drugs, and structure-activity relationship studies have explored various substitutions to enhance efficacy.[8][9]

Quantitative Data from Structurally Related Compounds

The following tables summarize representative quantitative data for anticancer and antibacterial activities of various substituted quinoline derivatives. This information is intended to provide a comparative context for the potential efficacy of this compound.

Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Arylquinoline Derivative 13HeLa (Cervical)8.3[10]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18HeLa (Cervical)13.15[10]
2-(3,4-Methylenedioxyphenyl)quinoline 12PC3 (Prostate)31.37[10]
Ofloxacin Derivative (VIb)MDA-MB-468 (Breast)0.41[4]
Ofloxacin Derivative (VIb)MCF-7 (Breast)0.42[4]
Moxifloxacin Derivative (IIIf)SNB-75 (CNS)1.43[4]
Moxifloxacin Derivative (IIIf)MDA-MB-468 (Breast)1.63[4]

Table 2: Representative Antibacterial Activity of Substituted Quinoline Derivatives

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivative 6cMRSA0.75[11]
Quinoline-2-one Derivative 6cVRE0.75[11]
Quinoline-2-one Derivative 6cMRSE2.50[11]
Co(II) Fluoroquinoline ComplexS. aureus2.4[12]
Zn(II) Fluoroquinoline ComplexE. coli0.20[12]

Experimental Protocols

The following are detailed, representative protocols for assessing the potential anticancer and antibacterial activities of this compound.

Anticancer Activity Screening

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

    • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).[14]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with This compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay Workflow for Cytotoxicity Screening.
Antibacterial Activity Screening

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • This compound (dissolved in a suitable solvent like DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland

  • Protocol:

    • Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow A Prepare Serial Dilutions of This compound C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Determining Minimum Inhibitory Concentration.

Hypothetical Signaling Pathway Modulation

While the specific molecular targets of this compound are unknown, many quinoline-based anticancer agents are known to inhibit protein kinases involved in cell proliferation and survival signaling pathways. A hypothetical mechanism of action could involve the inhibition of a key receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->RTK Inhibits

Hypothetical Inhibition of an RTK Signaling Pathway.

Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are representative and may require optimization for specific experimental conditions and cell lines. The quantitative data is illustrative and derived from structurally related compounds due to the lack of specific data for this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for 7-Fluoro-2-methylquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-methylquinoline is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a key component in a wide array of biologically active compounds, including antimalarial, anticancer, antibacterial, and antifungal agents.[1][2] The strategic incorporation of a fluorine atom at the 7-position can significantly enhance the pharmacological properties of the resulting molecules. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby enhancing oral bioavailability.[3]

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization, enabling the synthesis of novel compounds for drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1128-74-1[1]
Molecular Formula C₁₀H₈FN[1]
Molecular Weight 161.18 g/mol [1]
Appearance White to yellow crystalline powder[4]
Melting Point 47-51 °C[1]
Boiling Point 120 °C at 15 mmHg[4]
Solubility Soluble in methanol[4]

Applications in Medicinal Chemistry

The this compound core is a versatile starting material for the synthesis of a variety of bioactive molecules. Key areas of application include:

  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival signaling pathways.[5] The fluorine substituent can enhance the interaction with the kinase hinge region or other key residues in the active site.

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs like chloroquine. This compound can serve as a precursor for novel 4-aminoquinoline derivatives with potential activity against drug-resistant strains of Plasmodium falciparum.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While typically synthesized through the construction of the quinoline ring, this compound can be a starting point for novel antibacterial agents with modified mechanisms of action.[3][6]

  • Antifungal Agents: Fluorinated quinoline analogs have demonstrated promising antifungal activity against various fungal pathogens.[7]

Synthetic Transformations of this compound

The this compound scaffold offers several sites for chemical modification, including the quinoline ring itself and the 2-methyl group. The following sections detail potential synthetic transformations.

Experimental Workflow for Derivatization

The general workflow for the derivatization of this compound and subsequent biological evaluation is depicted below.

G start This compound oxidation Oxidation of Methyl Group start->oxidation halogenation Halogenation of Methyl Group start->halogenation nitration Electrophilic Nitration start->nitration coupling Cross-Coupling Reactions start->coupling derivatization Further Derivatization oxidation->derivatization halogenation->derivatization nitration->derivatization coupling->derivatization purification Purification and Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) purification->screening lead_opt Lead Optimization screening->lead_opt

A general workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

While specific literature examples starting directly from this compound are limited, the following protocols are based on well-established methodologies for the derivatization of analogous quinoline systems. These should be considered as starting points for optimization.

Protocol 1: Oxidation of the 2-Methyl Group to a Carboxylic Acid

This protocol describes the oxidation of the 2-methyl group to a carboxylic acid, a key intermediate for the synthesis of amides and esters.

Reaction Scheme:

This compound → 7-Fluoroquinoline-2-carboxylic acid

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Add selenium dioxide (2.5 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture to remove selenium byproducts.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dissolve the crude product in a saturated aqueous solution of NaHCO₃ and wash with ethyl acetate to remove any unreacted starting material.

  • Re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.

  • Filter the product, wash with water, and dry under vacuum.

Expected Yield: Based on similar transformations, yields can range from 60-80%.

Protocol 2: Synthesis of 4-Amino-7-fluoro-2-methylquinoline Derivatives

This protocol outlines a hypothetical nucleophilic aromatic substitution to introduce an amino group at the 4-position, a common strategy in the synthesis of antimalarial compounds. This requires prior conversion of the 4-position to a leaving group, such as chlorine.

Step 2a: N-Oxidation and Chlorination

  • N-Oxidation: React this compound with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to form the N-oxide.

  • Chlorination: Treat the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoro-2-methylquinoline.

Step 2b: Nucleophilic Aromatic Substitution

Reaction Scheme:

4-Chloro-7-fluoro-2-methylquinoline + R-NH₂ → 4-(Alkylamino)-7-fluoro-2-methylquinoline

Materials:

  • 4-Chloro-7-fluoro-2-methylquinoline (hypothetical intermediate)

  • Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Phenol (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine 4-chloro-7-fluoro-2-methylquinoline (1.0 eq) and phenol (as solvent).

  • Add the desired amine (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture at 120-130 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses:

The following table presents data from the synthesis of similar 4-aminoquinoline derivatives, which can serve as a benchmark for expected outcomes.

Starting 4-ChloroquinolineAmineConditionsYield (%)
4,7-DichloroquinolineButylamineReflux, neat75-85
4,7-DichloroquinolineEthane-1,2-diamine130 °C, 6h70-80
4,7-DichloroquinolineN,N-Dimethyl-ethane-1,2-diamine120-130 °C, 6-8h80-90

Potential Signaling Pathway Inhibition

Derivatives of this compound, particularly those designed as kinase inhibitors, may target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and HER2 pathways.

G EGFR_HER2 EGFR/HER2 Receptor PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR_HER2 Inhibits

A potential signaling pathway targeted by this compound-based kinase inhibitors.

This diagram illustrates how a derivative of this compound could act as a dual inhibitor of EGFR and HER2, blocking downstream signaling through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to decreased cell proliferation and increased apoptosis.[5]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. The presence of the fluorine atom offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols and data presented herein, though based in part on analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Further investigation into the derivatization of this compound is warranted to fully exploit its potential in drug discovery.

References

Protocol for N-oxidation of 2-methylquinolines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oxidation is a crucial transformation in synthetic organic chemistry, particularly in the functionalization of nitrogen-containing heterocycles like quinolines. The resulting N-oxides are versatile intermediates, exhibiting altered electronic properties that facilitate further substitutions on the quinoline ring.[1][2] This modification is pivotal in the development of novel pharmaceutical agents and other bioactive molecules. This document provides detailed protocols for the N-oxidation of 2-methylquinoline, a common scaffold in medicinal chemistry, using two prevalent and effective methods: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Reaction Mechanism

The N-oxidation of quinolines with peroxy acids proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxy acid. The lone pair of electrons on the quinoline nitrogen acts as the nucleophile, attacking the terminal oxygen atom of the peroxy acid, which leads to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Data Presentation

The following table summarizes the quantitative data for the two primary protocols for the N-oxidation of 2-methylquinoline. The yields are based on reactions with closely related substrates due to the absence of a definitive reported yield for 2-methylquinoline itself.

ProtocolOxidizing AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference Compound
1m-CPBADichloromethane (DCM)0 to Room Temp.2 - 4 hours~82Substituted Quinoline[2]
2H₂O₂ / Acetic AcidAcetic Acid60 - 708 - 10 hours~912-Methylpyridine[1]

Experimental Protocols

Protocol 1: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the general procedure for the N-oxidation of quinoline derivatives.[2]

Materials:

  • 2-methylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a procedure for the N-oxidation of 2-methylpyridine, a structurally similar compound.[1]

Materials:

  • 2-methylquinoline

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-methylquinoline (1.0 eq) to glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (2.5 eq).

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of Na₂CO₃ or a concentrated NaOH solution until the pH is basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform or DCM (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Mandatory Visualization

N_Oxidation_Workflow cluster_start Starting Material cluster_reaction N-Oxidation Reaction cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product start 2-Methylquinoline reaction Oxidation start->reaction workup Quenching & Extraction reaction->workup mcpba m-CPBA in DCM mcpba->reaction h2o2 H₂O₂ in Acetic Acid h2o2->reaction purification Chromatography or Recrystallization workup->purification product 2-Methylquinoline N-Oxide purification->product

Caption: General experimental workflow for the N-oxidation of 2-methylquinoline.

Caption: Simplified reaction mechanism for the N-oxidation of 2-methylquinoline.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with various halogenated quinolines. The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents, owing to the broad range of biological activities exhibited by its derivatives, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The Suzuki coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted quinolines for drug discovery and development.[6][7]

Introduction to Suzuki Coupling of Halogenated Quinolines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[8][9][10] In the context of quinoline chemistry, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the quinoline core, starting from readily available halogenated precursors. The reactivity of the halogenated quinoline is a critical factor, generally following the order I > Br > Cl > F, which allows for selective functionalization in di- or poly-halogenated systems.[11][12]

Comparative Data for Suzuki Coupling Reactions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize typical reaction conditions and yields for the coupling of various halogenated quinolines with different boronic acids.

Table 1: Suzuki Coupling of Bromoquinolines
Halogenated QuinolineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O9092[6]
6-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O9088[13]
6-Bromoquinoline3-Thienylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O8095[13]
2-BromoquinolinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10091[14]
Table 2: Suzuki Coupling of Chloroquinolines
Halogenated QuinolineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃DMF/H₂O10085[15]
2-Chloroquinoline4-Tolylboronic acidPd(OAc)₂/PCy₃ (2)K₃PO₄Toluene10089[16]
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-9090 (at C6)[12]
Table 3: Suzuki Coupling of Iodoquinolines
Halogenated QuinolineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
6-IodoquinolinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂OReflux95[11]
8-Iodoquinoline2-Naphthylboronic acidPd(OAc)₂/dppf (2)K₂CO₃Acetonitrile8093
4-Iodoquinoline4-Formylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DME/H₂O9087

Experimental Protocols

The following are generalized protocols for Suzuki coupling reactions with halogenated quinolines. These should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling of Bromoquinolines

This protocol is adapted for the coupling of a generic bromoquinoline with an arylboronic acid.[6][13]

Materials:

  • Bromoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of Chloroquinolines

This protocol is a general method for the coupling of chloroquinolines, which often require more active catalysts or harsher conditions than bromoquinolines.

Materials:

  • Chloroquinoline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the chloroquinoline, arylboronic acid, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[6] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (Halogenated Quinoline) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Activation Borate->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.[6]

Experimental_Workflow General Experimental Workflow for Suzuki Coupling A 1. Reaction Setup: Combine Halogenated Quinoline, Boronic Acid, Catalyst, and Base in a Schlenk Flask B 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Solvent Addition: Inject degassed solvent B->C D 4. Reaction: Heat mixture to specified temperature with stirring C->D E 5. Monitoring: Track progress by TLC or LC-MS D->E F 6. Work-up: Cool, dilute with water, and extract with organic solvent E->F Upon Completion G 7. Purification: Dry, concentrate, and purify by column chromatography F->G H 8. Characterization: Confirm structure and purity (NMR, MS) G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Signaling Pathways Targeted by Quinoline Derivatives

Many functionalized quinoline derivatives synthesized via Suzuki coupling are designed to interact with specific biological targets in disease-related signaling pathways. For instance, certain 3-arylisoquinoline derivatives have been investigated as dual inhibitors of topoisomerase I and II for liver cancer therapy, acting by intercalating DNA and inhibiting the PI3K/Akt/mTOR signaling pathway.[6] Additionally, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile are potent inhibitors of HER-2 and EGFR kinases, which are crucial targets in oncology.[12]

Signaling_Pathway Targeted Signaling Pathways of Quinoline Derivatives cluster_EGFR EGFR/HER-2 Pathway cluster_PI3K PI3K/Akt/mTOR Pathway EGFR EGFR/HER-2 RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation & Survival ERK->Proliferation_EGFR PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Growth & Angiogenesis mTOR->Proliferation_PI3K Quinoline Functionalized Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition

References

Application Notes & Protocols: 7-Fluoro-2-methylquinoline in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential antifungal agents derived from 7-fluoro-2-methylquinoline. This document outlines synthetic strategies, detailed experimental protocols, and methods for assessing antifungal activity, drawing upon established principles of quinoline chemistry and mycology.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. The introduction of a fluorine atom into the quinoline ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to target enzymes. This compound serves as a valuable starting scaffold for the development of novel antifungal candidates. This document details a proposed synthetic pathway for deriving antifungal agents from this compound and the subsequent biological evaluation.

Proposed Synthetic Pathway

A plausible route to synthesize antifungal agents from this compound involves the introduction of a pharmacophore known for antifungal activity, such as a triazole or a substituted hydrazine moiety. The following proposed pathway (Figure 1) outlines the synthesis of a hypothetical triazole-containing derivative.

Synthesis_Pathway start This compound intermediate1 7-Fluoro-2-(bromomethyl)quinoline start->intermediate1 NBS, Benzoyl Peroxide, CCl4, Reflux intermediate2 2-((7-fluoroquinolin-2-yl)methyl)-1H-1,2,4-triazole-3-thiol intermediate1->intermediate2 1H-1,2,4-Triazole-3-thiol, K2CO3, DMF, RT final_product Substituted (7-fluoroquinolin-2-yl)methyl-triazole derivative (Antifungal Candidate) intermediate2->final_product Alkyl halide, Base, Solvent

Caption: Proposed synthesis of a triazole-based antifungal agent from this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-2-(bromomethyl)quinoline

This protocol describes the bromination of the methyl group of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 2: Synthesis of 2-((7-fluoroquinolin-2-yl)methyl)-1H-1,2,4-triazole-3-thiol

This protocol details the nucleophilic substitution reaction to introduce the triazole moiety.

Materials:

  • 7-Fluoro-2-(bromomethyl)quinoline

  • 1H-1,2,4-Triazole-3-thiol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 1H-1,2,4-triazole-3-thiol (1.2 eq.) in DMF, add potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 7-fluoro-2-(bromomethyl)quinoline (1 eq.) in DMF dropwise.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Antifungal Activity Evaluation

The synthesized compounds should be screened for their in vitro antifungal activity against a panel of pathogenic fungal strains.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the synthesized compounds and the positive control drug in DMSO.

  • Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in 96-well plates. The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum) for each plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Data Presentation

The results of the antifungal activity screening should be summarized in a clear and concise table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Compounds against Pathogenic Fungi

Compound IDCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)
Compound 1 MIC ValueMIC ValueMIC Value
Compound 2 MIC ValueMIC ValueMIC Value
... .........
Fluconazole MIC ValueMIC ValueMIC Value
Amphotericin B MIC ValueMIC ValueMIC Value

Mechanism of Action (Hypothetical)

The potential mechanism of action of quinoline-based antifungal agents could involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Fluoroquinolones, a related class of compounds, are known to inhibit type II topoisomerases in various organisms.[1]

Mechanism_of_Action Compound This compound Derivative Target Fungal Topoisomerase II Compound->Target Binds to Effect1 Inhibition of DNA Replication Target->Effect1 Leads to Effect2 Induction of DNA Damage Target->Effect2 Leads to Outcome Fungal Cell Death Effect1->Outcome Effect2->Outcome

Caption: Hypothetical mechanism of action for a this compound-derived antifungal agent.

Conclusion

The strategic use of this compound as a building block offers a promising avenue for the discovery of new antifungal agents. The protocols and notes provided herein offer a foundational framework for the synthesis, characterization, and biological evaluation of novel quinoline-based compounds with potential therapeutic applications in treating fungal infections. Further structure-activity relationship (SAR) studies will be crucial in optimizing the antifungal potency and pharmacological properties of these derivatives.

References

Application of 7-Fluoro-2-methylquinoline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound with significant potential in various domains of materials science. Its unique electronic and structural properties, imparted by the fluorine substituent and the quinoline core, make it a valuable building block for the synthesis of advanced functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor. The protocols provided are based on established methodologies for similar quinoline derivatives and are intended to serve as a comprehensive guide for researchers.

Application in Organic Light-Emitting Diodes (OLEDs)

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This makes this compound an attractive precursor for the synthesis of novel host and emitter materials for OLEDs. By modifying the 2-methyl group, it is possible to synthesize various derivatives, such as styryl-quinolines, which often exhibit desirable photoluminescent properties.[2][3]

Synthesis of a Styryl-Quinoline Derivative for OLED Applications

This protocol describes the synthesis of (E)-7-fluoro-2-(4-methoxystyryl)quinoline, a potential blue-light-emitting material, through a condensation reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.2 eq.) in acetic anhydride (10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and stir until a precipitate forms.

  • Isolation: Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the purified (E)-7-fluoro-2-(4-methoxystyryl)quinoline.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start1 This compound reaction Condensation in Acetic Anhydride (Reflux, 4-6h) start1->reaction start2 4-Methoxybenzaldehyde start2->reaction workup Precipitation in Ice-Water reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification characterization NMR, Mass Spectrometry purification->characterization

Synthesis of (E)-7-fluoro-2-(4-methoxystyryl)quinoline.

Photophysical Characterization

The photophysical properties of the synthesized derivative are crucial for its application in OLEDs.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the synthesized compound in a suitable solvent (e.g., dichloromethane or toluene).

  • UV-Vis Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

  • Photoluminescence Spectroscopy: Record the emission spectrum using a fluorescence spectrophotometer to determine the emission maxima (λ_em).

  • Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s² / η_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

  • Fluorescence Lifetime Measurement: Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system.

Data Presentation:

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
(E)-7-fluoro-2-(4-methoxystyryl)quinoline3504501000.65
Representative Blue Emitter3604651050.70
Note: Data for (E)-7-fluoro-2-(4-methoxystyryl)quinoline is representative and based on typical values for similar styryl-quinoline derivatives. Actual experimental values may vary.

Application as a Corrosion Inhibitor

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[4][5] The inhibitive properties are attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective barrier. The presence of the nitrogen heteroatom and π-electrons in the aromatic rings facilitates this adsorption.

Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the use of electrochemical methods to assess the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution.

Experimental Protocol:

  • Electrode Preparation: Polish mild steel specimens with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare a 1 M HCl solution. Prepare a series of inhibitor solutions by dissolving different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: Immerse the working electrode in the test solution for 30 minutes to reach a stable open-circuit potential (OCP). Then, perform a potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): After reaching a stable OCP, perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

Experimental Workflow for Corrosion Inhibition Study:

prep Sample Preparation (Mild Steel Polishing, Electrolyte Formulation) setup Electrochemical Cell Setup (3-Electrode System) prep->setup stabilize Stabilization at OCP (30 minutes) setup->stabilize pdp Potentiodynamic Polarization (Tafel Analysis) stabilize->pdp eis Electrochemical Impedance Spectroscopy (Nyquist Analysis) stabilize->eis analysis Data Analysis (Calculate Inhibition Efficiency) pdp->analysis eis->analysis

Workflow for electrochemical corrosion studies.

Data Presentation:

Potentiodynamic Polarization Data:

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-480550-
50-47011080.0
100-4657586.4
200-4584591.8
500-4502595.5
Note: This is representative data based on the typical performance of quinoline-based corrosion inhibitors. Actual experimental values may vary.

Electrochemical Impedance Spectroscopy Data:

Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)50200-
502508080.0
1004506588.9
2008005093.8
50012004095.8
Note: This is representative data based on the typical performance of quinoline-based corrosion inhibitors. Actual experimental values may vary.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound is proposed to occur via adsorption onto the metal surface. The mechanism involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the quinoline ring with the vacant d-orbitals of the iron atoms on the mild steel surface. This forms a protective film that isolates the metal from the corrosive acidic environment. The fluorine atom, being highly electronegative, can further enhance the adsorption process through electrostatic interactions.

Diagram of Corrosion Inhibition Mechanism:

cluster_solution Corrosive Solution (1 M HCl) cluster_surface Mild Steel Surface cluster_interaction Inhibition Mechanism H_plus H⁺ ions metal_surface Fe H_plus->metal_surface Corrosion Attack Cl_minus Cl⁻ ions inhibitor This compound adsorption Adsorption of Inhibitor inhibitor->adsorption adsorption->metal_surface N-Fe and π-d orbital interaction film Protective Film Formation adsorption->film corrosion_inhibition Corrosion Inhibition film->corrosion_inhibition

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of substituted quinolines. Quinolines are a significant class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products. A detailed understanding of their molecular structure through NMR spectroscopy is crucial for structure-activity relationship (SAR) studies and the advancement of drug discovery programs.

Principles of NMR Spectroscopy for Substituted Quinolines

NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. For substituted quinolines, ¹H and ¹³C NMR provide critical information regarding the substitution pattern, electronic environment, and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers key insights through:

  • Chemical Shifts (δ): The position of a proton's signal is determined by its local electronic environment. Protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm). The nitrogen atom's electron-withdrawing nature deshields adjacent protons, causing them to resonate at a lower field (higher ppm). Specifically, the H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal. The H8 proton can also be deshielded due to the peri-effect of the nitrogen lone pair. Substituents on the quinoline ring can cause significant shifts in the signals of nearby protons, providing valuable information about their position.

  • Coupling Constants (J): Spin-spin coupling between non-equivalent protons provides information about their connectivity.

  • Integration: The area under a proton signal is proportional to the number of protons it represents.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms in a molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the nature of any substituents.

Experimental Protocols

A generalized procedure for acquiring ¹H and ¹³C NMR spectra of substituted quinolines is as follows:

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the substituted quinoline sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆) in a clean, dry NMR tube.[1][2] Ensure the solvent fully dissolves the compound.[3]

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[2] For qualitative analysis, referencing to the residual solvent peak is often sufficient.[2]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[2] A vortex mixer can also be used.[3]

  • Filtering: If any solid particles are present, filter the solution into the NMR tube to avoid interfering with the magnetic field homogeneity.[1]

¹H NMR Data Acquisition

A standard ¹H NMR experiment can be performed with the following typical parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width (SW): Approximately 15 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for samples with sufficient concentration. This may be increased for dilute samples.

¹³C NMR Data Acquisition

A standard ¹³C NMR experiment is typically proton-decoupled to simplify the spectrum. Key parameters include:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128 or more scans are generally required due to the low natural abundance of ¹³C.

2D NMR Data Acquisition (COSY, HSQC, HMBC)

For complex substituted quinolines, 2D NMR experiments are invaluable for complete structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Displays correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[5]

Standard pulse programs available in the spectrometer's software are used for these experiments. The number of scans and acquisition times will vary depending on the sample concentration.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.[2]

  • Phasing and Baseline Correction: The spectrum is then phased, and the baseline is corrected to ensure accurate integration and peak identification.[2]

  • Referencing: Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[2]

  • Integration (¹H NMR): The signals are integrated to determine the relative ratios of the different types of protons.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals. For 2D spectra, analyze the cross-peaks to establish correlations.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinoline and various monosubstituted derivatives. All shifts are reported in ppm relative to TMS. The solvent used can influence chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted and Monosubstituted Quinolines in CDCl₃.

PositionQuinoline[2]2-Chloroquinoline[2]4-Methylquinoline[3]5-Hydroxyquinoline[6]8-Hydroxyquinoline[7]
H-2 8.89-8.788.878.78
H-3 7.417.357.227.467.43
H-4 8.128.03-8.538.15
H-5 7.757.808.11-7.45
H-6 7.527.607.716.977.33
H-7 7.657.757.567.567.19
H-8 8.088.157.997.49-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted and Monosubstituted Quinolines.

PositionQuinoline (CDCl₃)2-Chloroquinoline (CDCl₃)5-Hydroxyquinoline (CDCl₃ & DMSO-d₆)[8]1-Aminoisoquinoline (DMSO-d₆)[9]
C-2 ~150.2-148.2152.0
C-3 ~121.1-121.5100.9
C-4 ~136.0-132.8137.9
C-4a ~128.2-122.0119.8
C-5 ~129.5-153.2120.0
C-6 ~126.6-110.1129.8
C-7 ~127.7-129.5126.2
C-8 ~129.4-121.1129.0
C-8a ~148.3-147.2134.1

Note: Data for 2-Chloroquinoline and specific assignments for all carbons in the substituted compounds were not fully available in the provided search results and would require further specific literature search.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of substituted quinolines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_elucidation Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize one_d_nmr 1D NMR (¹H, ¹³C) homogenize->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr If needed ft Fourier Transform one_d_nmr->ft two_d_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze Spectra reference->analyze structure Determine Molecular Structure analyze->structure

Caption: General experimental workflow for NMR analysis of substituted quinolines.

Logical Relationship for Structure Elucidation

This diagram illustrates the logical connections between different NMR experiments in the process of structure elucidation.

structure_elucidation_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environments, Multiplicities) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Complete Molecular Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation of quinolines.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the accurate detection, quantification, and structural elucidation of quinoline derivatives using high-resolution mass spectrometry (HRMS). The information compiled herein is intended to support research, quality control, and drug development activities involving this important class of heterocyclic compounds.

Introduction to HRMS Analysis of Quinoline Derivatives

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), has become an indispensable tool for the analysis of these compounds in complex biological matrices.[4][5]

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, offer high mass accuracy and resolution, enabling the confident identification of analytes based on their exact mass and isotopic pattern.[4] This high resolving power also allows for the separation of target compounds from isobaric interferences, which is crucial for sensitive and accurate quantification in complex samples like plasma, serum, and tissue homogenates.[4][6]

This document outlines detailed protocols for sample preparation and LC-HRMS analysis of quinoline derivatives, provides representative quantitative data, discusses characteristic fragmentation patterns, and visualizes relevant signaling pathways and experimental workflows.

Experimental Protocols

Sample Preparation from Biological Matrices (Human Plasma/Serum)

The choice of sample preparation is critical for removing matrix components like proteins and phospholipids that can interfere with the analysis and cause ion suppression. Protein precipitation is a rapid and effective method for a wide range of analytes, while solid-phase extraction (SPE) can provide cleaner extracts for enhanced sensitivity.

Protocol 1: Protein Precipitation

This protocol is suitable for high-throughput analysis and when the expected analyte concentrations are within the sensitivity range of the instrument.

  • To 50 µL of human plasma or serum in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.[7]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes.

  • Inject the supernatant into the LC-HRMS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving lower limits of quantification by removing more matrix interferences.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma or serum by adding 100 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-HRMS system.

UPLC-HRMS Parameters

The following parameters are a good starting point and should be optimized for specific quinoline derivatives and matrices.

UPLC Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRMS Conditions (Orbitrap)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas 40 arbitrary units
Auxiliary Gas 10 arbitrary units
Full Scan Resolution 70,000
Scan Range m/z 100-1000
Data Acquisition Full scan followed by data-dependent MS/MS (TopN = 5)
Collision Energy Stepped normalized collision energy (NCE) 20, 30, 40

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of several quinoline-based kinase inhibitors in human plasma. Modern HRMS instruments can achieve comparable or better performance in terms of linearity, sensitivity, and accuracy.[4][6]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Cabozantinib1 - 1001[8]
Lenvatinib0.1 - 100.1[8]
Apatinib0.1 - 100.1[8]
Regorafenib0.1 - 100.1[8]
Sorafenib0.1 - 100.1[8]
Dasatinib1 - 5001[9]
Erlotinib1 - 5001[9]
Gefitinib1 - 5001[9]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Cabozantinib 3 (LQC)< 9.09< 9.09-7.34 to 6.64[8]
30 (MQC)< 9.09< 9.09-7.34 to 6.64[8]
80 (HQC)< 9.09< 9.09-7.34 to 6.64[8]
Dasatinib 3 (LQC)< 6.88< 6.88< 5.29[9]
50 (MQC)< 6.88< 6.88< 5.29[9]
400 (HQC)< 6.88< 6.88< 5.29[9]
Erlotinib 3 (LQC)< 6.88< 6.88< 5.29[9]
50 (MQC)< 6.88< 6.88< 5.29[9]
400 (HQC)< 6.88< 6.88< 5.29[9]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Characteristic Fragmentation Patterns

In positive ion mode ESI-HRMS, quinoline derivatives typically show an abundant protonated molecule [M+H]⁺. The fragmentation patterns in MS/MS are highly dependent on the nature and position of the substituents.

  • Unsubstituted Quinoline Core: The quinoline ring itself is quite stable. Fragmentation often involves the loss of small neutral molecules like HCN.

  • Substituent Fragmentation: The initial and most informative fragmentation events usually involve the substituents. For example, alkoxyquinolines may lose an alkene.

  • Anilinoquinolines (e.g., EGFR inhibitors): A common fragmentation pathway for 4-anilinoquinoline derivatives involves cleavage of the bond between the anilino nitrogen and the quinoline ring, leading to characteristic product ions corresponding to the substituted aniline and the quinoline core.

  • Side Chain Fragmentation: For derivatives with more complex side chains, fragmentation will predominantly occur at the weakest bonds within the side chain, providing valuable structural information.

High-resolution MS/MS allows for the determination of the elemental composition of fragment ions, which is a powerful tool for elucidating fragmentation pathways and identifying unknown metabolites.

Visualizations

Signaling Pathways

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibition Quinoline_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway targeted by quinoline kinase inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruitment PI3K PI3K cMet->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Quinoline_cMet_Inhibitor Quinoline-based c-Met Inhibitor (e.g., Cabozantinib) Quinoline_cMet_Inhibitor->cMet Inhibition

Caption: c-Met signaling pathway targeted by quinoline-based inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of quinoline derivatives in biological samples using LC-HRMS.

LC_HRMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) Sample_Prep 2. Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Prep LC_Separation 3. UPLC Separation (C18 Column) Sample_Prep->LC_Separation HRMS_Detection 4. HRMS Detection (e.g., Orbitrap, Q-TOF) LC_Separation->HRMS_Detection Data_Acquisition 5. Data Acquisition (Full Scan & dd-MS2) HRMS_Detection->Data_Acquisition Data_Processing 6. Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results 7. Results (Concentration Data) Data_Processing->Results

Caption: General experimental workflow for LC-HRMS analysis.

Conclusion

High-resolution mass spectrometry is a powerful and versatile technique for the analysis of quinoline derivatives in drug development and research. Its high sensitivity, selectivity, and mass accuracy enable reliable quantification and confident structural elucidation of parent drugs and their metabolites in complex biological matrices. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods for this important class of compounds.

References

Application Notes and Protocols for Fluorescent Probes Based on Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline, a heterocyclic aromatic compound, forms the core of a versatile class of fluorescent probes.[1][2][3] Its derivatives are widely utilized in bio-imaging and sensing applications due to their favorable photophysical properties, including high quantum yields and significant Stokes shifts.[1][3] These probes offer a powerful tool for the real-time monitoring of various intracellular analytes and environmental parameters, such as metal ions, viscosity, and lipid droplets. This document provides detailed application notes and protocols for the use of selected quinoline-based fluorescent probes.

I. Detection of Metal Ions: Zinc (Zn²⁺)

Zinc is an essential metal ion involved in numerous physiological processes.[4] Fluorescent probes provide a means for the sensitive and selective detection of Zn²⁺ in biological systems.

Featured Probe: QP2

QP2 is a quinoline-based fluorescent probe designed for the selective detection of Zn²⁺. It operates on an aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanism. In the absence of Zn²⁺, the probe exhibits weak fluorescence. Upon binding to Zn²⁺, a rigid 2:1 complex is formed, leading to a significant enhancement in fluorescence intensity.[4]

Quantitative Data
Probe NameTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Ref.
QP2 Zn²⁺375485110-17.7 nM[4]
Probe 21 Zn²⁺-377--145 nM[5]
Probe 27 Zn²⁺365607242-164 nM[5]
Probe 28 Zn²⁺-473--882 nM[5]
Sensor 1 Zn²⁺-484--72 nM[5]
TQA Fe³⁺30139796--[6]
Probe 1 Zn²⁺340---5 ppb
Probe 2 Zn²⁺340---10 ppb
Experimental Protocols

1. Preparation of Stock Solutions:

  • Probe QP2 Stock Solution (1 mM): Dissolve the appropriate amount of QP2 in dimethyl sulfoxide (DMSO).

  • Zn²⁺ Stock Solution (10 mM): Dissolve zinc chloride (ZnCl₂) in deionized water.

2. In Vitro Fluorescence Measurements:

  • Dilute the QP2 stock solution in the desired buffer (e.g., Tris-HCl, pH 7.4) to the final working concentration (e.g., 10 µM).

  • Add varying concentrations of the Zn²⁺ stock solution to the probe solution.

  • Incubate the mixture at room temperature for a sufficient time to allow for complex formation.

  • Measure the fluorescence emission spectra using a spectrofluorometer with the excitation wavelength set to 375 nm.

3. Live Cell Imaging of Zn²⁺ in HepG2 Cells:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Incubate the cells with 20 µM of QP2 in serum-free DMEM for 30 minutes at 37°C.[4]

  • Zn²⁺ Treatment:

    • Wash the cells three times with PBS to remove the excess probe.

    • Incubate the cells with a solution of Zn²⁺ (e.g., 10 µM ZnCl₂) in serum-free DMEM for 30 minutes at 37°C.[4]

  • Fluorescence Imaging:

    • Wash the cells twice with PBS.

    • Image the cells using a confocal laser scanning microscope.

    • Excitation: 405 nm laser.

    • Emission: Collect the fluorescence signal in the green channel (e.g., 470-530 nm).

Signaling Pathway Diagram

QP2_Sensing_Mechanism cluster_process Sensing Mechanism QP2 QP2 (Weak Fluorescence) QP2_Zn_Complex [QP2]₂-Zn²⁺ Complex (Strong Fluorescence) QP2->QP2_Zn_Complex Binding & Aggregation-Induced Emission (AIE) Zn2 Zn²⁺ Zn2->QP2_Zn_Complex Chelation

Caption: Sensing mechanism of the QP2 probe for Zn²⁺ detection.

II. Measurement of Intracellular Viscosity

Viscosity is a critical parameter of the intracellular microenvironment that influences cellular processes. Quinoline-based molecular rotors are fluorescent probes whose quantum yield is sensitive to the viscosity of their surroundings.

Featured Probes: QL and QLS

QL and QLS are two-photon fluorescent probes designed to measure viscosity in the lysosome and mitochondria, respectively. Their fluorescence intensity increases significantly with an increase in viscosity due to the restriction of intramolecular rotation.[7]

Quantitative Data
Probe NameTarget OrganelleExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ) in low/high viscosityTwo-Photon Cross-Section (ΦδTPA, GM) in low/high viscosityRef.
QL Lysosome4806101300.01 / 0.2810 / 150[7]
QLS Mitochondria4856251400.008 / 0.3012 / 190[7]
Experimental Protocols

1. Preparation of Stock Solutions:

  • Probe Stock Solution (1 mM): Dissolve QL or QLS in DMSO.

  • Viscosity Standards: Prepare a series of glycerol-water mixtures with known viscosities.

2. In Vitro Viscosity Titration:

  • Dilute the probe stock solution in each glycerol-water standard to a final concentration of 5 µM.

  • Measure the fluorescence emission spectra using a spectrofluorometer with the appropriate excitation wavelength (480 nm for QL, 485 nm for QLS).

  • Plot the fluorescence intensity as a function of viscosity to generate a calibration curve.

3. Live Cell Imaging of Viscosity in HeLa Cells:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with 5 µM of QL or QLS in serum-free DMEM for 30 minutes at 37°C.

  • Induction of Viscosity Change (Optional):

    • To induce an increase in intracellular viscosity, treat the cells with an agent like monensin or nystatin.

  • Fluorescence Imaging:

    • Wash the cells twice with PBS.

    • Image the cells using a two-photon confocal microscope.

    • Two-Photon Excitation: 820 nm.

    • Emission: Collect the fluorescence signal in the red channel (e.g., 600-650 nm).

    • Correlate the measured fluorescence intensity to the viscosity calibration curve to estimate the intracellular viscosity.

Experimental Workflow Diagram

Viscosity_Imaging_Workflow start Start cell_culture Culture HeLa Cells start->cell_culture probe_loading Load with QL or QLS Probe (5 µM, 30 min) cell_culture->probe_loading viscosity_induction Induce Viscosity Change (Optional) probe_loading->viscosity_induction imaging Two-Photon Confocal Imaging viscosity_induction->imaging data_analysis Data Analysis & Viscosity Correlation imaging->data_analysis end End data_analysis->end

Caption: Workflow for intracellular viscosity imaging.

III. Imaging of Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Quinoline-based probes offer high selectivity for staining and tracking lipid droplets in live cells.[1][8]

Featured Probe: Lipi-QL

Lipi-QL is a quinoline-based fluorescent probe that specifically accumulates in the hydrophobic environment of lipid droplets, leading to a strong fluorescence signal.

Quantitative Data
Experimental Protocols

1. Preparation of Stock Solutions:

  • Lipi-QL Stock Solution (1 mM): Dissolve Lipi-QL in DMSO.

  • Oleic Acid Solution (for inducing lipid droplet formation): Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA).

2. Live Cell Imaging of Lipid Droplets in HeLa Cells:

  • Cell Culture and Lipid Droplet Induction:

    • Culture HeLa cells in DMEM with 10% FBS.

    • To induce the formation of lipid droplets, incubate the cells with oleic acid-BSA complex for 24 hours.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with 1 µM of Lipi-QL in serum-free DMEM for 30 minutes at 37°C.

  • Fluorescence Imaging:

    • Wash the cells twice with PBS.

    • Image the cells using a confocal microscope.

    • Excitation: Use an appropriate laser line based on the probe's excitation spectrum (typically in the blue or green range for quinoline derivatives).

    • Emission: Collect the fluorescence signal in the corresponding emission channel.

Logical Relationship Diagram

Lipid_Droplet_Staining HeLa_Cells HeLa Cells Oleic_Acid Oleic Acid Treatment HeLa_Cells->Oleic_Acid LD_Formation Lipid Droplet Formation Oleic_Acid->LD_Formation Lipi_QL Lipi-QL Probe LD_Formation->Lipi_QL Staining Stained_LDs Fluorescently Labeled Lipid Droplets Lipi_QL->Stained_LDs Confocal_Microscopy Confocal Microscopy Stained_LDs->Confocal_Microscopy Imaging Imaging Confocal_Microscopy->Imaging

Caption: Staining lipid droplets with a quinoline probe.

References

Application Notes and Protocols for Computational Docking Studies of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a prominent structural motif in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] Computational docking is a powerful in silico method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is instrumental in drug discovery for screening virtual libraries of compounds, elucidating structure-activity relationships (SAR), and optimizing lead candidates. These notes provide a detailed protocol for performing computational docking studies on quinoline-based inhibitors and summarize key findings from various studies.

Data Presentation: Docking Performance of Quinoline Derivatives

The inhibitory potential of quinoline derivatives has been assessed against a variety of protein targets. The following table summarizes the docking scores and binding energies of selected quinoline derivatives against their respective targets, as reported in the literature. Lower energy values typically indicate more favorable binding interactions.

Quinoline Derivative/StandardTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 4HIV Reverse Transcriptase4I2P-10.67-[2]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56-[2]
Compound 10DNA Gyrase---18.8[1]
Isoniazid (Standard)DNA Gyrase---14.6[1]
Quinoline-Thiazole HybridEGFR---[1]
Quinoline-chalcone hybrid (Compound 31)VEGFR-2-IC₅₀: 73.41 nM-[3]
2-quinolone-benzimidazole hybrid (Compound 32)Protein kinase B-IC₅₀: 1.64–44.46 μM-[3]
Schiff's base 4eColon and Breast Cancer Proteins---[4]

Experimental Protocols: Molecular Docking Workflow

A typical molecular docking workflow involves several critical steps, from the preparation of the protein and ligand to the analysis of the docking results.[5]

Protein Preparation

The initial step is to obtain the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

  • Structure Retrieval: Download the crystal structure of the target protein (e.g., from the PDB).

  • Preprocessing:

    • Remove water molecules, co-crystallized ligands, and other heteroatoms that are not relevant to the binding interaction.[5]

    • Add hydrogen atoms, as they are often not resolved in crystal structures.[5]

    • Assign correct bond orders and formal charges.[5]

    • Repair any missing residues or side chains using tools like the Protein Preparation Wizard in Schrödinger Suite or similar modules in other software packages.[4][5]

    • Minimize the energy of the protein structure to relieve any steric clashes.[5]

Ligand Preparation

The three-dimensional structures of the quinoline-based inhibitors must be prepared for docking.

  • Structure Generation: Generate 2D structures of the quinoline derivatives using chemical drawing software and convert them to 3D structures.

  • Optimization:

    • Generate various possible conformations of each ligand.[5]

    • Assign correct atom types and partial charges.[5]

    • Minimize the energy of the ligands to obtain low-energy, stable conformations using tools like LigPrep in the Schrödinger Suite.[4][5]

Grid Generation

A grid box is defined within the active site of the protein to specify the search space for the docking algorithm.

  • Active Site Identification: Identify the binding site of the protein, often based on the location of a co-crystallized ligand or from published literature.

  • Grid Box Definition: Generate a receptor grid that encompasses the active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

Molecular Docking

The prepared ligands are then docked into the prepared receptor grid.

  • Docking Algorithm: Utilize docking software such as AutoDock, Glide, or GOLD.[5] These programs sample a large number of possible orientations and conformations of the ligand within the active site.[5]

  • Execution: Run the docking simulation. For high-throughput screening, this process can be automated. The docking can be performed in different precision modes, such as extra precision (XP) mode in Glide, to evaluate binding interactions and ligand flexibility.[2]

Scoring and Analysis

The final step involves evaluating the docking poses and analyzing the interactions.

  • Scoring: The docking poses are ranked using a scoring function that estimates the binding affinity (e.g., docking score, binding free energy).[5]

  • Interaction Analysis: The poses with the best scores are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[5] Tools like the XP Visualizer can be used for this analysis.[2][4]

Visualizations

Molecular Docking Workflow Diagram

G cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Remove Water) PDB->PrepProtein Ligands Quinoline Ligands (2D/3D) PrepLigand Ligand Preparation (Energy Minimization) Ligands->PrepLigand GridGen Grid Generation (Define Active Site) PrepProtein->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Docking GridGen->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis

Caption: A generalized workflow for computational molecular docking studies.

EGFR Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting key components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[1][6]

EGFR_Pathway cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Cell Proliferation, Survival, Angiogenesis ERK->CellularResponse Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellularResponse Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 7-Fluoro-2-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 7-Fluoro-2-methylquinoline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound sparingly at room temperature but readily at an elevated temperature. Based on the purification of analogous quinoline derivatives, suitable solvents for screening include methanol, ethanol, acetone, and a dichloromethane/hexane mixture.[1] Methanol is a commonly suggested solvent for quinoline derivatives.[1][2][3] The choice of solvent may need to be optimized based on the impurity profile of your crude material.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to insufficient solvent or an inappropriate solvent choice. Incrementally add small portions of the hot solvent until the solid dissolves. If a large volume of solvent has been added and the solid remains undissolved, the solvent is likely a poor choice for your compound. In this case, the solvent should be evaporated, and a different recrystallization solvent should be tested.

Q3: No crystals are forming upon cooling. What could be the problem?

A3: The absence of crystal formation is a common issue that can arise from several factors, including the solution not being sufficiently saturated, the presence of impurities inhibiting nucleation, or a lack of nucleation sites.[2] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of pure this compound, or cooling the solution in an ice bath for a longer duration.[2] If these methods fail, it may be necessary to reduce the volume of the solvent by gentle heating and then allowing it to cool again.

Q4: The recrystallization has resulted in an oil instead of crystals. How can I fix this?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. The melting point of this compound is in the range of 47-51 °C. Ensure the chosen solvent has a boiling point below this range. If oiling persists, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly. Using a solvent mixture, such as adding a small amount of a more non-polar solvent like hexane to a solution in a more polar solvent like acetone, can sometimes promote crystal formation over oiling.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield can result from using too much solvent, incomplete precipitation, or premature filtration. To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration. Additionally, washing the collected crystals with a minimal amount of ice-cold solvent will reduce the loss of product. The mother liquor can also be concentrated to recover a second crop of crystals.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystal Formation - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.- Lack of nucleation sites.- Reduce solvent volume by evaporation.- Induce nucleation by scratching the flask or adding a seed crystal.- Cool the solution in an ice bath for an extended period.
"Oiling Out" - Cooling rate is too fast.- Solvent boiling point is too high.- High concentration of impurities.- Re-heat the solution and allow it to cool more slowly.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent to increase the solubility of impurities.
Low Recovery Yield - Too much solvent was used.- Incomplete crystallization.- Crystals were washed with warm solvent.- Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.- Concentrate the mother liquor to obtain a second crop.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (if the impurities are non-polar).- Perform a second recrystallization.
Premature Crystallization - Solution is too concentrated.- Solvent is not hot enough.- Add a small amount of hot solvent to redissolve the crystals.- Ensure the solvent is at or near its boiling point during dissolution.

Experimental Protocol: Recrystallization from Methanol

This protocol is a general guideline for the recrystallization of crude this compound.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • In a separate beaker, heat the recrystallization solvent (e.g., methanol) to its boiling point.

  • Add the hot solvent to the flask containing the crude product in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary

The following table provides estimated data for the recrystallization of this compound. Actual values may vary depending on the specific experimental conditions and the purity of the crude material.

Solvent Melting Point (°C) Boiling Point (°C) Estimated Solubility ( g/100 mL) (Cold)Estimated Solubility ( g/100 mL) (Hot)Expected Purity (%) Expected Recovery Yield (%)
Methanol47-5164.7~1-2~20-30>9970-85
Ethanol47-5178.4~1-2~25-35>9975-90
Acetone47-5156~3-5~30-40>9865-80
Dichloromethane/Hexane47-51VariableVariableVariable>9860-75

Visualizations

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_nucleation Induce Nucleation (Scratch/Seed) oil_out->induce_nucleation No reheat_cool_slowly Re-heat and Cool Slowly oil_out->reheat_cool_slowly Yes end Pure Product filter_dry->end induce_nucleation->cool reduce_solvent Reduce Solvent Volume induce_nucleation->reduce_solvent reduce_solvent->cool change_solvent Consider Different Solvent reduce_solvent->change_solvent reheat_cool_slowly->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow start Crude this compound dissolution 1. Dissolve in minimum hot solvent start->dissolution decolorization 2. Optional: Decolorize with activated charcoal dissolution->decolorization hot_filtration 3. Hot filtration (if charcoal used) decolorization->hot_filtration crystallization 4. Cool to room temperature to induce crystallization hot_filtration->crystallization ice_bath 5. Cool in ice bath to maximize yield crystallization->ice_bath vacuum_filtration 6. Isolate crystals by vacuum filtration ice_bath->vacuum_filtration washing 7. Wash with ice-cold solvent vacuum_filtration->washing drying 8. Dry the purified crystals washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered during the Skraup synthesis of quinolines.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides solutions to common problems that may arise during the Skraup synthesis, presented in a question-and-answer format.

Issue 1: The reaction is excessively vigorous and difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway reaction. What immediate actions should I take, and how can this be prevented in future experiments?

  • Answer: A runaway Skraup reaction is a serious safety concern.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to cool it down rapidly.[1]

    • Be prepared for a sudden increase in pressure and ensure that appropriate venting is in place.[1]

    • Always use a blast shield in front of the reaction setup.[1]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[1][2][3] It is believed to act as an oxygen carrier, which slows down the oxidation step.[1] Boric acid can also be used for this purpose.[2]

    • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[1][4]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction starts (indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[1]

Issue 2: The yield of the quinoline product is consistently low.

  • Question: I am following a standard Skraup protocol, but my yields are much lower than expected. What are the likely causes, and how can I improve them?

  • Answer: Low yields in the Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. A prolonged reflux period is often necessary after the initial exothermic phase to drive the reaction to completion.[1]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1][5]

    • Sub-optimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can lead to side reactions and incomplete conversion.[3]

    • Inefficient Mixing: Poor agitation can result in localized hotspots and uneven reaction progress, which promotes tar formation and reduces the yield of the desired product.[3]

Issue 3: Significant formation of tarry byproducts complicates purification.

  • Question: My crude product is a dark, viscous tar, making the isolation of the quinoline derivative extremely difficult. What are the most effective methods for purification and how can I minimize tar formation?

  • Answer: Tar formation is a common issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions.[2][3]

    Minimizing Tar Formation:

    • Use a Moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and reduce charring.[2]

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[2]

    Effective Purification Methods:

    • Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[1]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.

    • Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental roles of each reactant in the Skraup synthesis? A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[1]

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit needed to form the heterocyclic ring.[1][6][7]

  • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][6]

  • Oxidizing Agent (e.g., nitrobenzene, arsenic acid): Facilitates the final aromatization of the dihydroquinoline intermediate to form the stable quinoline ring.[1][6][7] Nitrobenzene can also act as a solvent.[7]

Q2: Can I use substituted anilines in the Skraup synthesis? A2: Yes, the Skraup synthesis is a versatile method that can be used with a wide range of substituted anilines to produce the corresponding substituted quinolines.[1] Ortho- and para-substituted anilines typically yield 8- and 6-substituted quinolines, respectively. Meta-substituted anilines can give a mixture of 5- and 7-substituted products.[8]

Q3: Are there greener alternatives to the traditional Skraup synthesis? A3: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and, in some cases, improve yields.[9][10]

  • Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[11][12]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.[13]

Q4: What are some alternative oxidizing agents to nitrobenzene and arsenic acid? A4: While nitrobenzene and arsenic acid are traditional oxidizing agents, research has explored alternatives. Mild oxidizing agents are required for the final oxidation step.[6] Air or oxygen can be bubbled through the reaction mixture under pressure. Other potential oxidants include hydrogen peroxide or peroxy acids, although they may risk oxidizing the aniline starting material.

Data Presentation: Impact of Reaction Conditions on Yield

Table 1: Effect of Aniline Substituents on Quinoline Yield in Skraup Synthesis

Substituted AnilineProductYield (%)Reference
o-Bromoaniline8-Bromoquinoline~75%[5]
o-Nitroaniline8-Nitroquinoline<17%[5]
4-Hydroxyaniline6-Hydroxyquinoline66%[10]
2,6-Diaminotoluene7-Amino-8-methyl-quinoline28-30%[14]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation in Skraup Synthesis

Starting MaterialMethodReaction TimeYield (%)Reference
2,6-Diaminotoluene, GlycerolConventional3 hours30%[14]
2,6-Diaminotoluene, GlycerolMicrowave40 minutes28%[14]
Aniline, Glycerol (in water)Microwave15 minutes44%[13]
Aniline, Glycerol (solvent-free)Microwave15 minutes43%[13]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is a modification of the original Skraup synthesis designed to control the reaction's vigor.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[2]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[2]

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask.[2][4]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2][4]

  • Work-up and Purification:

    • Allow the reaction mixture to cool.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[1]

    • Perform steam distillation to separate the quinoline from the tarry residue.[1][15]

    • The crude quinoline is then further purified by dissolving it in dilute sulfuric acid, treating with sodium nitrite to remove any unreacted aniline, re-liberating the quinoline with a strong base, and finally, performing vacuum distillation.[15]

Protocol 2: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline

This protocol offers a greener and more rapid alternative to the classical method.[16]

Materials:

  • 4-Hydroxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Water

  • Microwave reactor

Procedure:

  • Reaction Mixture Preparation: In a microwave reactor vessel, combine 4-hydroxyaniline (1 equivalent), glycerol (3 equivalents), and concentrated sulfuric acid (3 equivalents) in water.[16]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture under controlled temperature and pressure conditions.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[16]

Mandatory Visualizations

Skraup_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aniline, Glycerol, and Ferrous Sulfate B Slowly Add Sulfuric Acid with Cooling A->B 1. Reagent Addition C Gentle Heating to Initiate B->C D Exothermic Reaction (Heat Removed) C->D 2. Initiation E Reflux for Completion D->E 3. Completion F Cool and Basify with NaOH E->F G Steam Distillation F->G 4. Isolation H Further Purification (Acid/Base, Distillation) G->H 5. Purification I Pure Quinoline H->I

Caption: A generalized experimental workflow for the Skraup synthesis of quinolines.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Skraup Synthesis Cause1 Incomplete Reaction Start->Cause1 Cause2 Sub-optimal Reagent Ratios Start->Cause2 Cause3 Excessive Tar Formation Start->Cause3 Cause4 Substituent Effects (e.g., strong EWG) Start->Cause4 Sol1 Increase Reflux Time/ Optimize Temperature Cause1->Sol1 Sol2 Verify Stoichiometry Cause2->Sol2 Sol3 Use Moderator (FeSO4), Control Temperature Cause3->Sol3 Sol4 Modify Reaction Conditions (Harsher if needed) Cause4->Sol4 End Higher Yield Achieved Sol1->End Improved Yield Sol2->End Improved Yield Sol3->End Improved Yield Sol4->End Improved Yield

Caption: A logical diagram for troubleshooting low yields in the Skraup synthesis.

References

Technical Support Center: Synthesis of 7-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-2-methylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, particularly when employing methods like the Doebner-von Miller reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If starting materials (3-fluoroaniline, crotonaldehyde/acetaldehyde) are still present, consider extending the reaction time. 3. A modest increase in reaction temperature may be beneficial, but proceed with caution to avoid increased side product formation.Complete consumption of starting materials and an increased yield of the desired product.
Suboptimal Acid Catalyst Concentration 1. Ensure the acid catalyst (e.g., HCl, H₂SO₄) is of the correct concentration and used in the appropriate stoichiometric ratio. 2. For the Doebner-von Miller reaction, the aniline is often used as its hydrochloride salt, which is formed in situ. Ensure complete salt formation before proceeding.Improved reaction rate and yield.
Inefficient Oxidizing Agent (if applicable) In Skraup-type syntheses, the choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical. Ensure it is active and used in the correct proportion.Efficient aromatization of the dihydroquinoline intermediate to the final quinoline product.

Issue 2: Excessive Tar and Polymer Formation

A very common issue in the Doebner-von Miller reaction is the formation of a thick, dark tar, which complicates product isolation and significantly reduces yield. This is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

Potential CauseTroubleshooting StepExpected Outcome
Rapid, Uncontrolled Polymerization of Crotonaldehyde 1. Add the crotonaldehyde (or its precursor, acetaldehyde) slowly and dropwise to the heated acidic solution of 3-fluoroaniline. 2. Maintain a consistent and moderate reaction temperature to control the exothermic nature of the polymerization. 3. Consider preparing the α,β-unsaturated carbonyl in situ from two carbonyl compounds (Beyer method) to keep its concentration low.[1]A more controlled reaction with a significant reduction in tar formation, leading to a cleaner reaction mixture and higher isolated yield.
High Reaction Temperature Lower the reaction temperature. While this may increase the required reaction time, it can substantially decrease the rate of polymerization.A cleaner reaction profile with less tar formation.

Issue 3: Presence of 5-Fluoro-2-methylquinoline Isomer in the Final Product

The electrophilic cyclization step in the Doebner-von Miller synthesis with 3-fluoroaniline can occur at two different positions on the aniline ring, leading to the formation of both the desired this compound and the isomeric 5-fluoro-2-methylquinoline.

Potential CauseTroubleshooting StepExpected Outcome
Lack of Regioselectivity in Cyclization This is an inherent challenge with meta-substituted anilines. The electronic and steric effects of the fluorine substituent influence the position of cyclization.Formation of a mixture of 7-fluoro and 5-fluoro isomers is expected. The focus should be on purification.
Inadequate Purification 1. Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. Monitor fractions closely by TLC. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent. The two isomers may have different solubilities. 3. Fractional Crystallization of Salts: Convert the mixture of quinoline bases to their salts (e.g., hydrochlorides or picrates). The differing solubilities of the isomeric salts may allow for separation by fractional crystallization.Isolation of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Doebner-von Miller reaction?

The most prevalent side products are:

  • Tars and Polymers: Resulting from the acid-catalyzed self-condensation of crotonaldehyde.

  • 5-Fluoro-2-methylquinoline: An isomer formed due to the two possible cyclization positions on the 3-fluoroaniline ring.

  • Unreacted Starting Materials: 3-fluoroaniline and crotonaldehyde or its precursors.

  • Reduced Intermediates: Incomplete oxidation can leave dihydroquinoline species in the product mixture.

Q2: How can I minimize the formation of the 5-fluoro-2-methylquinoline isomer?

Minimizing the formation of the 5-fluoro isomer at the reaction stage is challenging due to the inherent regioselectivity of the cyclization. Reaction conditions can have some influence, but a mixture is often unavoidable. Therefore, the most practical approach is to focus on efficient purification methods to separate the two isomers after the reaction is complete.

Q3: What analytical techniques are best for identifying and quantifying the 7-fluoro and 5-fluoro isomers?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for distinguishing between the two isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers and provide their respective mass spectra, confirming their identity. The relative peak areas in the gas chromatogram can be used to estimate the ratio of the two isomers in a mixture.

  • High-Performance Liquid Chromatography (HPLC): With an appropriate column and mobile phase, HPLC can also be used to separate and quantify the isomers.

Q4: Can I use a different synthetic route to avoid the formation of the 5-fluoro isomer?

Alternative synthetic routes that build the quinoline ring system with greater regiocontrol could be considered. For example, a strategy involving a Friedländer annulation of a suitably substituted 2-aminoaryl ketone could provide a more direct route to the desired 7-fluoro isomer, avoiding the regioselectivity issue of the Doebner-von Miller reaction. However, the synthesis of the required starting materials for these alternative routes may be more complex.

Experimental Protocols

Detailed Methodology for the Doebner-von Miller Synthesis of this compound (Hypothetical)

  • Materials: 3-fluoroaniline, concentrated hydrochloric acid, crotonaldehyde (or acetaldehyde), an oxidizing agent (e.g., arsenic acid or m-nitrobenzenesulfonic acid), sodium hydroxide, ethyl acetate, hexane, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-fluoroaniline and concentrated hydrochloric acid in a suitable solvent like water or ethanol. Stir the mixture until the 3-fluoroaniline hydrochloride salt is formed.

    • Heat the mixture to reflux.

    • Slowly, add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours. Maintain a steady reflux throughout the addition.

    • After the addition is complete, continue to reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of this compound and 5-fluoro-2-methylquinoline, along with other impurities.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two isomers.

Data Presentation

Table 1: Hypothetical Effect of Crotonaldehyde Addition Rate on Yield and Side Product Formation

Rate of AdditionReaction Time (h)Yield of this compound (%)Yield of 5-Fluoro-2-methylquinoline (%)Tar Formation (%)
Rapid (15 min)4251550
Slow (2 h)8452520

Table 2: Comparison of Purification Methods for Isomer Separation

Purification MethodEfficiency of Isomer SeparationTypical Recovery of 7-Fluoro IsomerScale
Column Chromatography High70-90%Lab Scale (mg to g)
Recrystallization Low to MediumVariableLab to Pilot Scale
Fractional Crystallization of Salts Medium to High50-80%Lab to Pilot Scale

Visualizations

Reaction_Pathway 3-Fluoroaniline 3-Fluoroaniline Intermediate Intermediate 3-Fluoroaniline->Intermediate + Crotonaldehyde (Acid Catalyst) Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate This compound This compound Intermediate->this compound Cyclization (Position 6) & Oxidation 5-Fluoro-2-methylquinoline 5-Fluoro-2-methylquinoline Intermediate->5-Fluoro-2-methylquinoline Cyclization (Position 2) & Oxidation

Caption: Reaction pathway for the synthesis of this compound, showing the formation of the 5-fluoro isomer.

Side_Reaction Crotonaldehyde Crotonaldehyde Desired_Reaction Reaction with 3-Fluoroaniline Crotonaldehyde->Desired_Reaction Desired Pathway Side_Reaction Self-Condensation & Polymerization Crotonaldehyde->Side_Reaction Competing Side Reaction (Acid-Catalyzed) Quinoline_Product This compound Desired_Reaction->Quinoline_Product Tar_Byproduct Tar / Polymers Side_Reaction->Tar_Byproduct

Caption: Competing pathways for crotonaldehyde leading to the desired product and tar formation.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Tar Excessive Tar Formation? Start->Check_Tar Check_Isomer Isomeric Impurity Present? Check_Tar->Check_Isomer No Slow_Addition Slow Reagent Addition & Control Temperature Check_Tar->Slow_Addition Yes Optimize_Purification Optimize Chromatography or Attempt Salt Crystallization Check_Isomer->Optimize_Purification Yes Check_Completion Reaction Incomplete? Check_Isomer->Check_Completion No Slow_Addition->Check_Isomer Optimize_Purification->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Yes End Pure Product Check_Completion->End No Increase_Time_Temp->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of quinoline derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the general preliminary checks I should perform?

A1: Low yields are a common issue in quinoline synthesis and can often be attributed to several factors. A systematic check of the following is recommended:

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction or poison the catalyst.

  • Anhydrous Conditions: Many quinoline syntheses, particularly those using Lewis acid catalysts, are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help determine if the reaction is sluggish, incomplete, or if significant side products are being formed.[1]

  • Temperature Control: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition and tar formation, while low temperatures can result in an incomplete reaction.

Q2: I am observing significant tar formation in my Skraup synthesis. How can I minimize this?

A2: Tar formation is a well-known issue in the Skraup synthesis due to the highly exothermic and acidic conditions causing polymerization of reactants.[2] To mitigate this:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[2]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Efficient Stirring: Good agitation is crucial for heat dissipation and preventing localized hotspots that promote tar formation.

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material, leading to low yields. What is the cause and how can it be prevented?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[2] To address this, you can:

  • Employ a Biphasic Reaction Medium: Using a two-phase system, such as water and toluene, can sequester the carbonyl compound in the organic phase, thereby reducing its acid-catalyzed polymerization in the aqueous phase.[2]

  • Slow Reactant Addition: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, which disfavors self-condensation.[2]

Q4: I am struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What strategies can I employ?

A4: Achieving high regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones. Consider the following approaches:

  • Catalyst Choice: The choice of an appropriate acid or base catalyst can significantly influence the regiochemical outcome.

  • Reaction Conditions: Systematically varying the solvent and temperature can help identify conditions that favor the formation of a single isomer.

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization. Alternatively, using an imine analog of the o-aminoaryl ketone can also control regioselectivity.[3]

Q5: My Camps cyclization is yielding a mixture of isomers. How can I improve the selectivity?

A5: The formation of two hydroxyquinoline isomers is inherent to the Camps cyclization of an o-acylaminoacetophenone. The ratio of these products is dependent on the reaction conditions and the structure of the starting material. To influence the selectivity, you can try modifying the reaction conditions, such as the base used and the reaction temperature.

Q6: Are there greener alternatives to traditional quinoline synthesis methods?

A6: Yes, significant efforts have been made to develop more environmentally benign protocols for quinoline synthesis. These "green" approaches often involve:

  • Alternative Energy Sources: Microwave and ultrasound irradiation can significantly reduce reaction times and improve yields.[4][5]

  • Greener Solvents: The use of water, ethanol, or solvent-free conditions minimizes the reliance on hazardous organic solvents.[4][5][6]

  • Reusable Catalysts: The development of solid-supported and nanocatalysts allows for easy recovery and reuse, reducing waste.[4][7]

Troubleshooting Guides

Problem 1: Low Yield in Friedländer Synthesis

This troubleshooting guide addresses the common issue of low product yield in the Friedländer synthesis of quinolines.

Low_Yield_Friedlander Start Low Yield in Friedländer Synthesis Check_Purity Check Reagent Purity (Starting materials & solvents) Start->Check_Purity Check_Purity->Start If impure, purify/replace Check_Conditions Verify Reaction Conditions (Anhydrous, Temperature) Check_Purity->Check_Conditions If pure Check_Conditions->Start If incorrect, adjust Optimize_Catalyst Optimize Catalyst (Acid vs. Base, Loading) Check_Conditions->Optimize_Catalyst If correct Optimize_Solvent Screen Solvents Optimize_Catalyst->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Improved_Yield Improved Yield Optimize_Temp->Improved_Yield

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Problem 2: Tar Formation in Skraup Synthesis

This guide provides a logical workflow to address the common problem of tar formation during the Skraup synthesis.

Tar_Formation_Skraup Start Excessive Tar Formation in Skraup Synthesis Add_Moderator Add Moderator (e.g., FeSO₄) Start->Add_Moderator Control_Addition Control H₂SO₄ Addition (Slow, with cooling) Add_Moderator->Control_Addition Ensure_Stirring Ensure Efficient Stirring Control_Addition->Ensure_Stirring Reduced_Tar Reduced Tar Formation Ensure_Stirring->Reduced_Tar

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

Data Presentation

Table 1: Effect of Catalysts on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHSolvent-free1200.5 - 185 - 95[8]
IodineSolvent-free1000.5 - 290 - 98[8]
Nd(NO₃)₃·6H₂OEthanolReflux2 - 482 - 94[8]
Ag₃PW₁₂O₄₀Solvent-free801 - 2.588 - 96[8]
NafionMicrowave1500.1 - 0.2575 - 92[8]

Table 2: Conditions for Minimizing Side Reactions in Skraup and Doebner-von Miller Syntheses

SynthesisParameterConditionEffect on Side ReactionsReference
Skraup ModeratorAddition of FeSO₄Reduces reaction vigor and minimizes tar formation.[2]
TemperatureGentle initial heating, then controlled refluxPrevents uncontrolled exothermic reaction and reduces charring.[2]
Acid AdditionSlow, controlled addition of H₂SO₄Manages the exotherm and prevents localized overheating.[2]
Doebner-von Miller Solvent SystemBiphasic (e.g., water/toluene)Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[2]
TemperatureModerate and controlledPrevents excessive polymerization of the α,β-unsaturated carbonyl.[2]
Reactant AdditionSlow addition of the carbonyl compoundMaintains a low concentration of the carbonyl, disfavoring self-condensation.[2]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis

This protocol describes a general method for the synthesis of quinolines via an iodine-catalyzed Friedländer annulation under solvent-free conditions.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the mixture.

  • Heat the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Moderated Skraup Synthesis of Quinoline

This protocol provides a method for the Skraup synthesis of quinoline from aniline, moderated to control the exothermic nature of the reaction.[9]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150 °C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237 °C.

Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol outlines the synthesis of 2-methylquinoline via the Doebner-von Miller reaction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Concentrated Sodium Hydroxide solution

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • To the flask, add aniline and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the stirred mixture.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.

  • The 2-methylquinoline will separate as an oily layer.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

References

Technical Support Center: Purification of 7-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from 7-Fluoro-2-methylquinoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the exact synthetic route, the Doebner-von Miller synthesis is a common method for producing 2-methylquinolines.[1][2] Potential impurities from this process may include:

  • Unreacted Starting Materials: Residual 3-fluoroaniline and crotonaldehyde (or its precursors like acetaldehyde).

  • Polymeric Byproducts: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound can lead to tar-like impurities.[1]

  • Isomeric Impurities: Depending on the reaction conditions, the formation of the isomeric 5-Fluoro-2-methylquinoline is a possibility.

  • Residual Acid: Catalytic acids like hydrochloric acid or sulfuric acid may be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[3][4] For volatile quinolines, distillation can also be employed.[5] The choice of method depends on the nature and quantity of the impurities.

Q3: How can I monitor the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and may reveal the presence of impurities.[9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (47-51 °C) is indicative of high purity.[11]

Q4: My purified this compound has a yellow or brownish tint. Is this normal?

A4: While pure this compound is typically a white to light yellow solid, a persistent color may indicate the presence of minor, highly colored impurities or degradation products. If the compound's purity is confirmed by analytical methods like HPLC or NMR, the color may not be detrimental for some applications. However, for applications requiring high purity, further purification steps like treatment with activated charcoal during recrystallization may be necessary.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Difficulty with Recrystallization
Problem Potential Cause Solution
No crystals form upon cooling. The solution is not supersaturated; the compound may be too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Add a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]
The product "oils out" instead of crystallizing. The compound's solubility is too high at the cooling temperature, or the cooling is too rapid.- Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"). - Allow the solution to cool more slowly.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Ensure the solution is thoroughly cooled before filtration to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] - The mother liquor can be concentrated to obtain a second crop of crystals.
Issue 2: Problems with Column Chromatography
Problem Potential Cause Solution
Poor separation of the product from impurities (overlapping spots/peaks). The mobile phase polarity is not optimal.- Adjust the solvent system. If using a hexane/ethyl acetate system, decrease the proportion of the more polar solvent (ethyl acetate) for better separation of less polar compounds, or increase it for more polar compounds. - Consider a different solvent system, such as dichloromethane/methanol.
The product is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of the product band on the column. The compound may be interacting too strongly with the stationary phase (silica gel), or the column may be overloaded.- Add a small amount of a polar modifier like triethylamine (0.1-1%) to the mobile phase to reduce interactions with acidic sites on the silica gel. - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. - Do not overload the column with too much crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on protocols for similar quinoline derivatives, suitable solvents for recrystallization include methanol, ethanol, or a hexane/ethyl acetate mixture.[4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification using silica gel chromatography.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound is ideal.[4]

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Technique Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol) 859875Effective for removing less soluble impurities.
Recrystallization (Hexane/EtOAc) 859780Good for removing more polar impurities.
Column Chromatography 85>9965Best for removing closely related impurities like isomers.

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results will vary depending on the nature and amount of impurities in the crude product.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry_recrys Dry Purified Product wash->dry_recrys chrom_start Crude Product load Load onto Silica Gel Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry_chrom Dry Purified Product evaporate->dry_chrom

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered low_purity Low Purity (TLC/HPLC) start->low_purity low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out optimize_recrys Optimize Recrystallization (Solvent, Cooling Rate) low_purity->optimize_recrys If minor impurities perform_chrom Perform Column Chromatography low_purity->perform_chrom If isomeric or multiple impurities check_dissolution Check Solvent Volume & Cooling Temperature low_yield->check_dissolution oiling_out->optimize_recrys modify_solvent Modify Solvent System (e.g., add anti-solvent) oiling_out->modify_solvent

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Stability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is showing rapid clearance in vivo, suggesting poor metabolic stability. What strategies can I employ to improve this?

A1: High in vivo clearance is often due to metabolic instability, primarily metabolism by cytochrome P450 (CYP) enzymes.[1] A primary strategy to enhance metabolic stability is to block these metabolically active sites.

  • Site-Specific Fluorination: Introducing fluorine atoms can block sites susceptible to oxidative metabolism, a common strategy to increase a compound's half-life.[1]

  • Nitrogen Incorporation: Incorporating an sp2 nitrogen into an aromatic ring can increase metabolic stability by coordinating with the heme iron of CYP enzymes, potentially creating a "dead-end" complex that is metabolized more slowly.[2]

  • Structural Modifications: Other structural changes, such as cyclization or altering ring size, can also substantially improve metabolic stability by changing how the compound fits into the enzyme's active site.[3]

Q2: My quinoline solution has changed color (e.g., turned yellow or brown) upon storage. What does this indicate?

A2: A color change in a solution of a quinoline-based compound is a common indicator of chemical degradation.[4] Quinoline itself is a colorless liquid that turns yellow and then brown when aged, especially upon exposure to light.[5] This is often due to oxidation or photodecomposition. The appearance of new, unexpected peaks in HPLC analysis alongside the color change is a classic sign of degradation.[4]

Q3: What are the optimal conditions for storing solutions of my quinoline-based compound to ensure its stability?

A3: To maximize the stability of your quinoline compound in solution, strict control of environmental factors is crucial.[6] The following conditions are recommended:

  • Light Protection: Many quinoline compounds are light-sensitive.[4] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]

  • Temperature Control: Store stock solutions at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C to -80°C), to slow the rate of chemical degradation.[4][7]

  • pH Control: The stability of quinoline derivatives can be highly pH-dependent.[4] It is advisable to use a buffered solution to maintain a consistent pH, typically within a neutral to slightly alkaline range (pH 7-8) for many applications.[4]

  • Inert Atmosphere: To prevent oxidation, consider preparing solutions with a de-gassed solvent and storing them under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.[4]

Q4: How does pH impact the stability and solubility of my quinoline compound?

A4: The pH of the solution is a critical factor. Quinolines are typically weak bases, and their protonated (salt) form at lower pH is often more water-soluble.[8] However, this can also affect stability. For some quinoline-containing antimalarials, the protonated forms have been shown to cause membrane destabilization at acidic pH.[9] Therefore, a balance must be struck. Adjusting the pH can enhance solubility, but it is crucial to evaluate its impact on the chemical stability of your specific derivative.[4]

Q5: My compound appears to degrade when exposed to laboratory light during an experiment. How can I confirm and mitigate this photostability issue?

A5: Photodegradation is a known issue for aromatic heterocyclic compounds.[6][10] To confirm photosensitivity, you should perform a formal photostability study (see Protocol 2 below). Mitigation involves minimizing light exposure at all stages of your experiment. This can be achieved by working under yellow light, using amber-colored labware, and wrapping flasks or plates in aluminum foil.

Troubleshooting Guides

This workflow provides a systematic approach to diagnosing and addressing stability issues with your quinoline compound.

start Start: Inconsistent or Unexpected Experimental Results check_purity Is the compound's initial purity and identity confirmed? start->check_purity repurify Action: Re-purify compound and confirm structure (NMR, MS) check_purity->repurify No instability_type What is the suspected nature of the instability? check_purity->instability_type Yes chemical Chemical Instability (e.g., color change, precipitation, new HPLC peaks) instability_type->chemical Chemical metabolic Metabolic Instability (e.g., rapid clearance in vitro/in vivo) instability_type->metabolic Metabolic chemical_stress Action: Perform forced degradation study (see Protocol 2 for light). Test heat, acid, base, oxidation. chemical->chemical_stress metabolic_assay Action: Perform in vitro microsomal stability assay (see Protocol 1). metabolic->metabolic_assay solution_chem Identify degradation pathway. Optimize storage (light, temp, pH). Consider formulation changes. chemical_stress->solution_chem solution_met Identify metabolites. Modify structure to block metabolic 'hotspots'. metabolic_assay->solution_met

Caption: Troubleshooting workflow for common stability issues.

Quantitative Data Summary

The stability of quinoline-based compounds can vary significantly based on their substitution patterns. The tables below summarize common degradation pathways and the metabolic stability of some well-known fluoroquinolones.

Table 1: Metabolic Stability of Selected Fluoroquinolones

Compound Extent of Metabolism Key Notes
Ofloxacin ~6% Exhibits higher metabolic stability.[1]
Pefloxacin ~50% Undergoes more extensive metabolism.[1]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions.[1]

Table 2: Common Chemical & Biological Degradation Pathways of the Quinoline Core

Condition Initial Step Key Intermediates
Aerobic Biodegradation Hydroxylation at position 2 2-Hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin.[11][12]
Anaerobic Biodegradation Hydroxylation at position 2 2-Hydroxyquinoline, 3,4-dihydro-2-quinolinone.[13]

| Chemical (Electro-Fenton) | Hydroxyl radical attack | Cleavage of the benzene or pyridine ring, leading to smaller molecules.[14] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical experiment to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a quinoline compound using liver microsomes, which are rich in CYP enzymes.[1]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound 1. Prepare Compound Stock (e.g., 1 mM in DMSO) pre_incubate 4. Pre-incubate Compound and Microsomes (5 min at 37°C) prep_compound->pre_incubate prep_microsomes 2. Prepare Microsome Suspension (e.g., 1 mg/mL in buffer) prep_microsomes->pre_incubate prep_nadph 3. Prepare NADPH Solution (Cofactor for CYP enzymes) start_reaction 5. Initiate Reaction (Add NADPH) prep_nadph->start_reaction pre_incubate->start_reaction time_points 6. Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench 7. Quench Reaction (Add cold acetonitrile with internal standard) time_points->quench centrifuge 8. Centrifuge to Pellet Protein quench->centrifuge analyze 9. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 10. Calculate % Remaining vs. Time Determine t½ and Clint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

  • Reagents: Test compound, liver microsomes (human, rat, etc.), phosphate buffer (pH 7.4), NADPH regenerating system or NADPH stock solution, organic solvent (e.g., acetonitrile or methanol) for quenching, internal standard.

  • Preparation: Prepare a working solution of your quinoline compound in buffer (final DMSO concentration typically ≤0.5%). Prepare the microsomal suspension in buffer.

  • Pre-incubation: In a microcentrifuge tube, add the buffer, microsomal suspension, and your compound's working solution. Pre-incubate the mixture in a shaking water bath at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution. This is your T=0 time point.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Protocol 2: Photostability Assessment

This protocol is used to determine if a compound degrades upon exposure to a controlled light source.

Methodology:

  • Solution Preparation: Prepare a solution of your quinoline compound in a relevant solvent (e.g., buffer, methanol) at a known concentration.

  • Sample Setup:

    • Test Sample: Place the solution in a transparent container (e.g., quartz cuvette or clear glass vial).

    • Dark Control: Place an identical solution in a container wrapped completely in aluminum foil to serve as a dark control.

  • Exposure: Place both samples in a photostability chamber equipped with a light source that has a standardized output (e.g., a xenon lamp mimicking sunlight). Expose the samples for a defined period.

  • Analysis: At various time intervals, take aliquots from both the test sample and the dark control. Analyze the concentration of the parent compound and the presence of any new peaks (potential degradants) by HPLC-UV or LC-MS.

  • Evaluation: Compare the results. A significant decrease in the concentration of the parent compound or the appearance of degradation peaks in the light-exposed sample, but not in the dark control, indicates photosensitivity.[4]

References

Technical Support Center: Addressing Poor Solubility of Quinoline Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with quinoline derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline derivatives poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of many quinoline derivatives stems from their inherent molecular structure. The quinoline core is a lipophilic, planar, and aromatic bicyclic system, which leads to strong intermolecular interactions in the solid state and a tendency to resist dissolution in water.[1][2] The addition of various functional groups to the quinoline scaffold, often done to enhance potency, can further increase lipophilicity and decrease aqueous solubility.

Q2: What are the common consequences of poor compound solubility in my assays?

A2: Poor solubility can lead to a variety of issues that can compromise the validity of your experimental results. These include:

  • Precipitation: The compound may fall out of solution in your aqueous assay buffer or cell culture media, leading to an unknown and lower effective concentration than intended.[3]

  • Inaccurate and Irreproducible Data: Compound precipitation can lead to high variability between replicate wells and experiments, making it difficult to obtain reliable and reproducible data.

  • Underestimation of Potency: If the actual concentration of the dissolved compound is lower than the nominal concentration, the measured biological activity (e.g., IC50) will be underestimated.

  • Cellular Toxicity: Undissolved compound particles can cause physical stress to cells in culture, leading to non-specific cytotoxicity.

Q3: My quinoline derivative precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs because the compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble when the solvent concentration is drastically reduced upon dilution in an aqueous medium. Here are some initial steps to take:

  • Lower the Final Concentration: Your compound may be exceeding its thermodynamic solubility limit in the final assay medium. Try performing a serial dilution to find the highest concentration that remains in solution.[3]

  • Optimize the Dilution Method: Instead of adding a small volume of your concentrated stock directly into the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer while vortexing to ensure rapid mixing. This can prevent localized high concentrations that promote precipitation.[4]

  • Pre-warm the Assay Medium: Pre-warming your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) can sometimes help maintain solubility during dilution.[4]

If these simple adjustments do not resolve the issue, you may need to consider more advanced solubilization techniques as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Quinoline derivative is difficult to dissolve to make a stock solution.

Troubleshooting Workflow:

G start Start: Undissolved Compound solvent Select an appropriate organic solvent (e.g., DMSO, DMF, Ethanol) start->solvent vortex Vortex vigorously solvent->vortex sonicate Sonicate for 5-10 minutes vortex->sonicate If not dissolved warm Gently warm to 37°C sonicate->warm If not dissolved dissolved Compound Dissolved warm->dissolved If dissolved not_dissolved Compound Still Not Dissolved warm->not_dissolved If not dissolved lower_conc Try a lower stock concentration not_dissolved->lower_conc diff_solvent Try a different solvent not_dissolved->diff_solvent

Caption: Workflow for dissolving a quinoline derivative to create a stock solution.

Issue 2: Compound precipitates in aqueous buffer during or after dilution.

Troubleshooting Workflow:

G cluster_tier1 cluster_tier2 start Start: Compound Precipitates in Aqueous Buffer tier1 Tier 1: Simple Formulation Adjustments start->tier1 tier2 Tier 2: Advanced Formulation Strategies tier1->tier2 If precipitation persists ph_adjust Adjust pH (for ionizable compounds) tier1->ph_adjust cosolvent Add Co-solvents (e.g., PEG 400, Propylene Glycol) tier1->cosolvent outcome Outcome tier2->outcome cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) tier2->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) tier2->surfactant

Caption: Tiered approach to troubleshooting compound precipitation in aqueous buffers.

Data Presentation: Solubility of Quinoline Derivatives

The following tables provide a summary of solubility data for representative quinoline derivatives in various solvents and the impact of different enhancement techniques.

Table 1: Aqueous and Organic Solvent Solubility of Selected Quinoline Derivatives

CompoundSolventTemperature (°C)Solubility
QuinolineWater20~6,110 µg/mL (Slightly soluble)[5][6]
QuinolineHot Water-Readily soluble[7]
QuinolineEthanol, Ether, Acetone-Soluble[6]
Mefloquine HClDMSO-~20 mg/mL[8]
Mefloquine HClEthanol, DMF-~10 mg/mL[8]

Table 2: Example of Solubility Enhancement of a Quinoline Derivative

MethodExcipientFold Increase in Aqueous Solubility (Hypothetical)
Co-solvency10% PEG 40010 - 50
pH AdjustmentpH 2 (vs. pH 7.4)50 - 200 (for a basic derivative)
Cyclodextrin Complexation5% HP-β-CD100 - 1000

Note: The fold increase is highly dependent on the specific quinoline derivative and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of the quinoline derivative.

  • Add Solvent: Add the appropriate volume of a suitable organic solvent (e.g., 100% DMSO) to achieve the desired high concentration stock (e.g., 10-50 mM).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied if the compound is thermally stable.

  • Visual Inspection: Ensure the final stock solution is clear and free of any visible particulates before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the concentration at which a compound begins to precipitate from an aqueous solution over a short period.

  • Prepare Stock Solutions: Create a serial dilution of your quinoline derivative in 100% DMSO in a 96-well plate.

  • Dispense into Assay Plate: In a new 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock concentration to individual wells.

  • Add Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final assay volume (e.g., 198 µL for a 1:100 dilution). This will result in a final DMSO concentration of 1%.

  • Incubate and Read: Incubate the plate at room temperature or 37°C. Measure the turbidity (light scattering) at various time points (e.g., 0, 1, 2, and 4 hours) using a plate reader at a wavelength of ~600-650 nm. An increase in absorbance indicates precipitation.

Protocol 3: Using Co-solvents to Enhance Solubility
  • Prepare Stock Solution: Prepare a high-concentration stock solution of the quinoline derivative in a suitable co-solvent such as PEG 400 or propylene glycol.

  • Serial Dilution: If necessary, perform a serial dilution of the stock solution using the same co-solvent.

  • Dilution into Aqueous Buffer: Add a small volume of the co-solvent stock to your pre-warmed aqueous assay buffer while vortexing to ensure rapid and uniform mixing. The final concentration of the co-solvent should be kept as low as possible (typically <1-5%) and consistent across all experimental and control wells.

Protocol 4: Using pH Adjustment for Basic Quinoline Derivatives
  • Determine pKa: If the pKa of your basic quinoline derivative is unknown, it can be estimated using cheminformatics software or determined experimentally via potentiometric titration.

  • Prepare Buffers: Prepare a series of buffers with pH values at least 2 units below the pKa of the compound to ensure complete protonation and salt formation. Common buffers include citrate and phosphate buffers.

  • Solubility Measurement: Add an excess amount of the solid quinoline derivative to each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved solid, and then quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Protocol 5: Using Cyclodextrins for Solubilization
  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous assay buffer at a concentration known to enhance solubility (e.g., 1-10% w/v).

  • Add Compound: Add the quinoline derivative (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for an extended period (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration and Quantification: If starting with solid compound, filter the solution to remove any undissolved material. Quantify the concentration of the dissolved quinoline derivative in the filtrate.

Signaling Pathways and Experimental Workflows

Quinoline derivatives are known to modulate various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for quinoline-based inhibitors.[9][10][11]

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates EIF4E 4E-BP1 mTORC1->EIF4E inhibits inhibition of Transcription Gene Transcription p70S6K->Transcription promotes EIF4E->Transcription promotes CellGrowth Cell Growth & Proliferation Transcription->CellGrowth leads to GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by quinoline derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival that can be modulated by quinoline derivatives.[12][13]

MAPK_ERK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation leads to GrowthFactor Growth Factor GrowthFactor->Receptor

References

7-Fluoro-2-methylquinoline safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, handling precautions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with 7-Fluoro-2-methylquinoline.

Troubleshooting Guide & FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Q2: I accidentally got some this compound powder on my gloves and a small amount on my forearm. What is the immediate first aid protocol?

A2: Immediately initiate the following first aid measures:

  • Skin Contact: Wash the affected skin thoroughly with plenty of soap and water.[3][4] Remove all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[3]

Q3: What should I do if I suspect I have inhaled dust from this compound?

A3: If you inhale dust from this compound, move to an area with fresh air immediately. If you experience breathing difficulties or other symptoms, seek medical attention.[4][5]

Q4: What is the correct procedure for cleaning up a small spill of this compound powder in the lab?

A4: For a small spill, follow these steps:

  • Ensure Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.

  • Containment: Avoid generating dust.[6][7]

  • Clean-up: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[4][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste as hazardous material in accordance with local regulations.[4]

Q5: How should this compound be stored?

A5: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][8] It is recommended to keep it refrigerated.[8]

Safety Data & Physical Properties

Property Value Citation
Molecular Formula C₁₀H₈FN[2][9][10]
Molecular Weight 161.18 g/mol [2][9]
Appearance White to Yellow to Orange powder to crystal
Purity >97% or >98.0%[2]
CAS Number 1128-74-1[2][3][9]
Storage Temperature Room temperature or refrigerated[8][9]
Hazard Classifications GHS Codes Citation
Skin Irritation (Category 2)H315[1][2]
Eye Irritation (Category 2)H319[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335[1][2]

Experimental Protocols & Handling

General Handling Precautions:

  • Handle only in a well-ventilated area, preferably under a chemical fume hood.[7][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Avoid contact with skin and eyes.[4][6]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wear appropriate personal protective equipment (PPE).[6][8]

Personal Protective Equipment (PPE) Selection:

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling This compound CheckHazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant (dust) Start->CheckHazards Assess Risks EyeProtection Eye Protection: Safety glasses with side shields or goggles CheckHazards->EyeProtection Protect Eyes HandProtection Hand Protection: Chemical-resistant gloves (e.g., Nitrile) CheckHazards->HandProtection Protect Skin BodyProtection Body Protection: Laboratory coat CheckHazards->BodyProtection Protect Body RespiratoryProtection Respiratory Protection: Use in fume hood. If dust is likely, use N95 respirator. CheckHazards->RespiratoryProtection Avoid Inhalation FinalCheck All PPE correctly worn and inspected? EyeProtection->FinalCheck HandProtection->FinalCheck BodyProtection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Experiment FinalCheck->Proceed Yes

Caption: PPE selection workflow for this compound.

Emergency Response Workflow for Accidental Exposure:

This workflow outlines the immediate steps to take in case of accidental exposure to this compound.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Assessment cluster_reporting Follow-up Exposure Accidental Exposure Occurs SkinContact Skin Contact: Wash with soap and plenty of water Exposure->SkinContact If on skin EyeContact Eye Contact: Rinse cautiously with water for several minutes Exposure->EyeContact If in eyes Inhalation Inhalation: Move to fresh air Exposure->Inhalation If inhaled SeekMedical Seek Medical Attention if: - Irritation persists - Symptoms develop - Ingestion occurs SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Inform Inform Supervisor and Provide SDS to medical personnel SeekMedical->Inform Yes Report Document and Report Incident Inform->Report

Caption: Emergency response for accidental exposure.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Fluoro-2-methylquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 7-Fluoro-2-methylquinoline and its isomers, supported by available experimental data. This document aims to serve as a valuable resource for guiding future research and development of novel therapeutic agents based on the fluoro-2-methylquinoline scaffold.

The quinoline ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, antimalarial, and anti-inflammatory activities. The introduction of a fluorine atom to the quinoline nucleus can significantly enhance its biological efficacy, a strategy that has led to the development of potent therapeutic agents. This guide focuses on the comparative biological activities of this compound and its positional isomers: 5-Fluoro-2-methylquinoline, 6-Fluoro-2-methylquinoline, and 8-Fluoro-2-methylquinoline.

Comparative Biological Activity

While direct comparative studies evaluating all four isomers under identical experimental conditions are limited in the currently available literature, this section collates and presents the existing data to offer insights into their relative biological potential.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics. The position of the fluorine atom on the quinoline ring can significantly influence the antimicrobial spectrum and potency.

This compound has been reported to possess potent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[1].

Data for the other isomers is less specific. However, derivatives of 6-Fluoro-2-methylquinoline have been explored for their antibacterial potential[2]. Similarly, 8-fluoro-2-methylquinoline derivatives have been synthesized and evaluated for their biological activities[3]. A comprehensive comparison of the minimum inhibitory concentrations (MICs) of the parent isomers against a panel of clinically relevant bacteria and fungi is needed to fully elucidate their structure-activity relationship.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliMycobacterium tuberculosisCandida albicans
This compoundData not availableData not availablePotent activity reported[1]Data not available
5-Fluoro-2-methylquinolineData not availableData not availableData not availableData not available
6-Fluoro-2-methylquinolineData not availableData not availableData not availableData not available
8-Fluoro-2-methylquinolineData not availableData not availableData not availableData not available

Note: The table highlights the current gap in directly comparable quantitative data for the parent isomers.

Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. The substitution pattern, including the position of the fluorine atom, plays a crucial role in their cytotoxic and targeted activities.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
This compoundData not availableData not availableData not available
5-Fluoro-2-methylquinolineData not availableData not availableData not available
6-Fluoro-2-methylquinolineDerivatives show activity[4]Derivatives show activityDerivatives show activity
8-Fluoro-2-methylquinolineDerivatives show activityDerivatives show activityDerivatives show activity

Note: The table indicates that while derivatives of certain isomers show promise, direct comparative data for the parent compounds is lacking.

Signaling Pathways

Quinoline derivatives can exert their anticancer effects through the modulation of various signaling pathways. Two of the most critical pathways implicated in cancer progression are the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers, making it a key therapeutic target. Several quinoline-based compounds have been developed as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Fluoro-2-methylquinoline Isomers Quinoline->EGFR

Caption: EGFR Signaling Pathway and Potential Inhibition by Fluoro-2-methylquinoline Isomers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling network that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Fluoro-2-methylquinoline Isomers Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Pathway and Potential Inhibition by Fluoro-2-methylquinoline Isomers.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of biological activity. Below are methodologies for key assays relevant to the assessment of the fluoro-2-methylquinoline isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Stock Solution: Dissolve the fluoro-2-methylquinoline isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Value incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Cytotoxicity Assessment: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluoro-2-methylquinoline isomer for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 Determination using MTT Assay.

Conclusion

The available data, although not providing a direct side-by-side comparison, suggests that the fluoro-2-methylquinoline scaffold is a promising area for the discovery of new antimicrobial and anticancer agents. The position of the fluorine atom is likely to have a significant impact on the biological activity profile of these isomers. Further comprehensive studies are warranted to systematically evaluate the antimicrobial and anticancer activities of this compound and its positional isomers. Such research will be crucial for elucidating their structure-activity relationships and identifying the most promising candidates for further preclinical and clinical development. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

A Comparative Analysis of the Bioactivity of 7-Fluoro-2-methylquinoline and 6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolines are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their diverse biological activities. The introduction of a fluorine atom to the quinoline scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity, thereby influencing its overall bioactivity. This guide provides a comparative overview of two constitutional isomers: 7-Fluoro-2-methylquinoline and 6-fluoro-2-methylquinoline.

Comparative Bioactivity Profile: An Inferential Analysis

Based on the bioactivity of analogous compounds, both this compound and 6-fluoro-2-methylquinoline are anticipated to exhibit a range of biological effects, including anticancer, antifungal, and antibacterial activities. The positioning of the fluorine atom at either the C6 or C7 position is known to be a critical determinant of the potency and selectivity of these actions.

Potential Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents, often acting through the inhibition of critical cellular signaling pathways. For instance, derivatives of 7-fluoro-4-anilinoquinoline have been explored as epidermal growth factor receptor (EGFR) kinase inhibitors. This suggests that the 7-fluoro substitution may be favorable for interactions with kinase domains.

Conversely, the 6-fluoro substitution is a hallmark of the highly successful fluoroquinolone antibiotics, some of which have also been repurposed as anticancer agents. Their mechanisms often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication.

Without direct experimental data for this compound and 6-fluoro-2-methylquinoline, a definitive comparison of their anticancer potency cannot be made. However, it is plausible that they may exhibit different mechanisms of action and varying efficacy against different cancer cell lines.

Potential Antifungal and Antibacterial Activity

The fungicidal properties of compounds like Ipflufenoquin (7,8-Difluoro-2-methyl-3-[...]-quinoline) underscore the potential of fluorinated 2-methylquinolines as antifungal agents. The position of the fluorine atom can influence the spectrum of activity against different fungal pathogens.

In the realm of antibacterial agents, the 6-fluoro substitution is well-established as being crucial for the broad-spectrum activity of fluoroquinolone antibiotics. This substitution is known to enhance the penetration of the drug into bacterial cells and its inhibitory activity against DNA gyrase and topoisomerase IV. Therefore, it can be hypothesized that 6-fluoro-2-methylquinoline may possess more potent antibacterial properties compared to its 7-fluoro counterpart.

Quantitative Data on Structurally Related Compounds

To provide a tangible, albeit indirect, comparison, the following table summarizes the bioactivity of various fluorinated quinoline derivatives. It is crucial to note that these are not direct data for this compound and 6-fluoro-2-methylquinoline and should be interpreted with caution.

Compound Class Specific Derivative Bioactivity Quantitative Data (IC50/MIC) Reference Organism/Cell Line
Fluoroquinolone AntibioticsCiprofloxacin (6-fluoro)AntibacterialMIC: 0.25 - 2 µg/mLVarious Gram-positive and Gram-negative bacteria
Anticancer Quinolines7-Chloro-6-fluoro-4-(3'-fluorobenzylamino)quinolineAnticancerIC50: 0.15 µMA549 (Lung cancer)
Antifungal Quinolines5,7-dichloro-2-methyl-8-quinolinolAntifungalMIC: 1.56 µg/mLAspergillus niger

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to directly compare the bioactivity of this compound and 6-fluoro-2-methylquinoline.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Preparation:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and 6-fluoro-2-methylquinoline in culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

1. Inoculum Preparation:

  • Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

2. Compound Dilution:

  • Perform serial two-fold dilutions of this compound and 6-fluoro-2-methylquinoline in RPMI-1640 medium in a 96-well plate.

3. Inoculation:

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Compound1 This compound Anticancer Anticancer Assays (e.g., MTT) Compound1->Anticancer Antifungal Antifungal Assays (e.g., MIC) Compound1->Antifungal Antibacterial Antibacterial Assays (e.g., MIC) Compound1->Antibacterial Compound2 6-Fluoro-2-methylquinoline Compound2->Anticancer Compound2->Antifungal Compound2->Antibacterial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antifungal->MIC Antibacterial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: A general workflow for the comparative bioactivity screening of chemical compounds.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Fluoroquinoline Inhibitor Inhibitor->EGFR

Caption: A simplified representation of the EGFR signaling pathway, a potential target for anticancer quinoline derivatives.

Conclusion and Future Directions

While this guide provides a framework for comparing the bioactivity of this compound and 6-fluoro-2-methylquinoline, it is evident that a significant knowledge gap exists due to the lack of direct comparative studies. The provided information, based on structurally related compounds, suggests that both isomers hold promise as bioactive molecules, with the position of the fluorine atom likely playing a pivotal role in determining their specific activities and potencies.

Future research should focus on the direct, head-to-head comparison of these two isomers in a panel of anticancer, antifungal, and antibacterial assays. Such studies would provide invaluable data for structure-activity relationship (SAR) analysis and guide the rational design of more potent and selective quinoline-based therapeutic agents. The experimental protocols and conceptual diagrams presented herein offer a starting point for researchers to embark on these crucial investigations.

A Spectroscopic Comparison of Fluorinated Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of various fluorinated quinoline derivatives, offering valuable data for researchers, scientists, and professionals in drug development. By objectively comparing the photophysical properties of these compounds, supported by experimental data, this document aims to facilitate the selection and development of fluorinated quinolines for applications ranging from fluorescent probes to therapeutic agents.

The introduction of fluorine atoms into the quinoline scaffold can significantly alter the molecule's electronic and steric properties, leading to enhanced biological activity, metabolic stability, and unique photophysical characteristics.[1] This guide focuses on the impact of fluorination on key spectroscopic parameters.

Comparative Spectroscopic Data

The following tables summarize the key photophysical properties of selected mono-, di-, and trifluoromethyl-substituted quinoline derivatives. These properties are crucial for applications in fluorescence microscopy, sensing, and materials science.[2][3][4] The data has been compiled from various studies to provide a comparative overview.

Table 1: Absorption and Emission Properties of Selected Fluorinated Quinolines

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
6-FluoroquinolineVarious~310-320~350-400~40-80General Literature
8-FluoroquinolineVarious~310-320~350-400~40-80General Literature
6-Amino-2-phenyl-4-(trifluoromethyl)quinolineDichloromethane36846597
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinolineDichloromethane36746396
2-Phenyl-4,8-bis(trifluoromethyl)quinolineDichloromethane33541075[2]
Imidazo[5,1-a]isoquinoline (CF3-substituted)Dichloromethane~330-350~440-460~100-120[5]

Note: Spectroscopic properties are highly solvent-dependent. The values presented are illustrative and may vary based on the experimental conditions.

Table 2: Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ) of Selected Fluorinated Quinolines

CompoundSolventQuantum Yield (Φ_F)Lifetime (τ, ns)Reference
6-Amino-2-phenyl-4-(trifluoromethyl)quinolineDichloromethane0.55Not Specified
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinolineDichloromethane0.60Not Specified
2-Phenyl-4,8-bis(trifluoromethyl)quinolineDichloromethane0.75Not Specified[2]
Imidazo[5,1-a]isoquinoline (CF3-substituted, p-position)Dichloromethane0.37Not Specified[5]
1H-pyrazolo[3,4-b]quinoline derivative (P1)Methanol0.040.35[6]
1H-pyrazolo[3,4-b]quinoline derivative (P1)Dioxane0.724.63[6]

Experimental Protocols

The data presented in this guide is derived from standard spectroscopic techniques. Adherence to rigorous experimental protocols is essential for obtaining accurate and reproducible results.

UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the standard procedure for acquiring absorption and emission spectra.

  • Instrumentation : A calibrated UV-Vis spectrophotometer and a spectrofluorometer are required.[7][8]

  • Sample Preparation :

    • Solutions of the quinoline derivatives are prepared in a spectroscopic-grade solvent (e.g., ethanol, dichloromethane, DMSO).[5][7]

    • Concentrations are typically in the micromolar range (e.g., 1-10 µM).

    • For quantum yield measurements, a series of solutions with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength are prepared to avoid inner filter effects.[5][9]

  • Measurement :

    • Absorption : A UV-Vis spectrum is recorded (typically from 250-750 nm) to determine the wavelength of maximum absorption (λ_abs).[10]

    • Emission : The sample is excited at its λ_abs, and the fluorescence emission spectrum is recorded. Excitation and emission slit widths are kept narrow (e.g., 5 nm) to ensure spectral resolution.[8][11]

Fluorescence Quantum Yield (Φ_F) Determination

The relative quantum yield is determined using the comparative method with a well-characterized fluorescent standard.[9]

  • Standard Selection : A standard with a known quantum yield and an absorption profile similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[5]

  • Procedure :

    • Measure the absorbance of the series of dilute solutions for both the test sample and the standard at the same excitation wavelength.

    • Record the fluorescence emission spectra for all solutions under identical instrument settings.

    • Integrate the area under each emission curve.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation : The quantum yield of the sample (Φ_s) is calculated using the following equation[5]: Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)

    • Where Φ_r is the quantum yield of the reference, Grad is the gradient of the intensity vs. absorbance plot, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is measured in the time domain using Time-Correlated Single Photon Counting (TCSPC).[12]

  • Instrumentation : A TCSPC system equipped with a pulsed light source (e.g., NanoLED) and a sensitive detector is used.[12]

  • Procedure :

    • The sample is excited with a short pulse of light.

    • The arrival times of emitted photons are recorded relative to the excitation pulse.

    • A histogram of photon arrival times is constructed over many excitation-emission cycles.

  • Analysis : The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ), which is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Visualized Workflows and Mechanisms

To further clarify the processes involved in the characterization and application of fluorinated quinolines, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis cluster_results Results A Quinoline Derivative Stock Solution B Prepare Dilute Solutions (Abs < 0.1) A->B E UV-Vis Spectrophotometer: Measure Absorbance (A) B->E F Spectrofluorometer: Measure Integrated Fluorescence Intensity (I) B->F G TCSPC System: Measure Fluorescence Decay B->G C Select Reference Standard (e.g., Quinine) D Prepare Standard Solutions C->D D->E D->F H Plot I vs. A E->H M λ_abs, λ_em, Stokes Shift E->M F->H F->M K Fit Decay Curve G->K I Calculate Gradient (Grad) H->I J Calculate Quantum Yield (Φ_F) I->J N Quantum Yield (Φ_F) J->N L Determine Lifetime (τ) K->L O Lifetime (τ) L->O G cluster_drug Drug Action cluster_cell Bacterial Cell cluster_outcome Cellular Outcome FQ Fluoroquinolone Complex Ternary Complex: Drug-Enzyme-DNA FQ->Complex Binds to Enzymes DNA Gyrase & Topoisomerase IV Enzymes->Complex Binds to DNA Relaxed Bacterial DNA DNA->Complex Traps Cleaved Stabilized Cleaved DNA Complex->Cleaved Stabilizes Block Replication Blockade Cleaved->Block Replication DNA Replication Fork Replication->Block Collision leads to Breaks Double-Strand Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death

References

Validating the Molecular Structure of 7-Fluoro-2-methylquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 7-Fluoro-2-methylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry.

While single-crystal X-ray diffraction (scXRD) remains the definitive "gold standard" for small-molecule structure determination, obtaining suitable crystals can be a significant bottleneck.[1][2] This guide will therefore also explore powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as practical and often complementary alternatives. Furthermore, we will touch upon emerging techniques like microcrystal-electron diffraction (MicroED) that are expanding the toolkit for structural elucidation.[1][2][3]

Comparative Analysis of Structural Validation Techniques

The choice of analytical method for structure validation depends on various factors including the availability of the sample in a suitable form (e.g., single crystal), the level of structural detail required, and the specific questions being addressed.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.High-quality single crystals (typically > 0.1 mm).Unambiguous and complete structure determination.[1][2]Crystal growth can be challenging and time-consuming.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, chemical environment of nuclei, and relative stereochemistry through coupling constants and nuclear Overhauser effects (NOE).Soluble sample in a deuterated solvent.Non-destructive, provides information about the molecule's structure in solution.[4]Does not directly provide bond lengths or angles; absolute stereochemistry determination is challenging.[4]
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.Small amount of sample, can be in solid, liquid, or solution form.High sensitivity, provides accurate molecular weight.Provides limited information on stereochemistry and connectivity.
Microcrystal-Electron Diffraction (MicroED) Precise 3D atomic coordinates from nanocrystals.Nanocrystals (much smaller than required for scXRD).[2]Requires significantly smaller crystals than scXRD, faster data collection.[2]A newer technique, less widely available than scXRD.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are representative protocols for the key experiments.

Single-Crystal X-ray Diffraction (scXRD)
  • Crystal Growth: A suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations would be screened to find conditions that yield diffraction-quality crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final, accurate atomic positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.

  • ¹⁹F NMR Spectroscopy: A one-dimensional fluorine NMR spectrum provides information on the chemical environment of the fluorine atom.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), a suite of two-dimensional NMR experiments is performed. These experiments are crucial for assigning all signals and confirming the overall structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₀H₈FN).[5][6]

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

G cluster_synthesis Sample Preparation cluster_validation Structural Validation cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of this compound xray Single-Crystal X-ray Diffraction synthesis->xray nmr NMR Spectroscopy (1H, 13C, 19F, 2D) synthesis->nmr ms High-Resolution Mass Spectrometry synthesis->ms structure 3D Structure & Crystal Packing xray->structure connectivity Connectivity & Stereochemistry nmr->connectivity formula Molecular Formula Confirmation ms->formula validated Validated Structure of this compound structure->validated connectivity->validated formula->validated

Figure 1: Experimental workflow for the structural validation of this compound.

G cluster_primary Primary Method cluster_complementary Complementary/Alternative Methods xray X-ray Crystallography (Definitive 3D Structure) nmr NMR Spectroscopy (Connectivity & Solution Structure) xray->nmr Complements ms Mass Spectrometry (Molecular Formula) xray->ms Complements microed MicroED (3D Structure from Nanocrystals) xray->microed Alternative nmr->ms Complements

Figure 2: Logical relationship between X-ray crystallography and alternative validation methods.

References

Unveiling the Antifungal Potential of Quinoline Analogs: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the fungicidal activity of various quinoline derivatives reveals promising candidates for the development of novel antifungal agents. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.

The quinoline scaffold, a privileged structure in medicinal chemistry, has demonstrated a broad spectrum of biological activities, including potent antifungal effects.[1][2][3] Researchers have synthesized and evaluated numerous quinoline analogs, leading to the identification of compounds with significant inhibitory action against a range of pathogenic fungi.[4][5][6] This guide synthesizes findings from recent studies to offer a comparative perspective on the antifungal performance of these promising molecules.

Comparative Antifungal Activity

The antifungal efficacy of various quinoline analogs has been quantified through metrics such as the half-maximal effective concentration (EC₅₀) and Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro antifungal activities of several recently developed quinoline derivatives against various fungal pathogens.

CompoundFungal StrainEC₅₀ (μg/mL)Reference
3f-4 Sclerotinia sclerotiorum0.41[7]
3f-28 Sclerotinia sclerotiorum0.55[7]
Ac12 Sclerotinia sclerotiorum0.52[8]
Ac12 Botrytis cinerea0.50[8]
Lead Compound 3 Sclerotinia sclerotiorum1.72[8]
Lead Compound 3 Botrytis cinerea1.89[8]
8-hydroxyquinoline Sclerotinia sclerotiorum2.12[8]
8-hydroxyquinoline Botrytis cinerea5.28[8]
Azoxystrobin Sclerotinia sclerotiorum>30[8]
Azoxystrobin Botrytis cinerea>30[8]

Table 1: Comparative EC₅₀ Values of Quinoline Analogs against Plant Pathogenic Fungi. This table highlights the potent activity of novel quinoline derivatives, particularly compounds 3f-4 , 3f-28 , and Ac12 , which exhibit significantly lower EC₅₀ values compared to the lead compound and the commercial fungicide azoxystrobin.

CompoundFungal StrainMIC (μg/mL)Reference
Compound 2 Candida spp.25–50[6]
Compound 3 Candida spp.25–50[6]
Compound 5 Dermatophytes12.5–25[6]
Hybrid 7c Cryptococcus neoformans15.6[9]
Hybrid 7d Cryptococcus neoformans15.6[9]
Hybrids 7c-d Candida spp. & Aspergillus spp.62.5[9]

Table 2: Comparative MIC Values of Quinoline Derivatives against Human Pathogenic Fungi. This table showcases the selective antifungal action of different quinoline derivatives, with some compounds demonstrating notable activity against yeasts like Candida and Cryptococcus, while others are more effective against filamentous fungi (dermatophytes).

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the antifungal activity of quinoline analogs.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of a fungus (MIC) or the concentration that causes a 50% reduction in fungal growth (EC₅₀).

Methodology (Mycelial Growth Inhibition Assay):

  • Preparation of Fungal Cultures: The tested fungi are cultured on potato dextrose agar (PDA) plates at 25°C for a specified period to obtain fresh mycelia.

  • Preparation of Test Compounds: The quinoline analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to obtain a range of test concentrations.

  • Assay Setup: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of a fresh PDA plate.

  • Application of Compounds: The PDA plates are amended with the test compounds at different concentrations. A control group with only the solvent is also included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a period sufficient for the fungal growth in the control group to reach a certain diameter.

  • Data Collection and Analysis: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • Determination of EC₅₀/MIC: The EC₅₀ values are calculated by probit analysis based on the inhibition rates at different concentrations. The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in antifungal drug discovery and the potential mechanisms of action of quinoline analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antifungal Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Quinoline Analogs characterization Structural Characterization (NMR, HRMS) synthesis->characterization in_vitro In Vitro Antifungal Susceptibility Testing characterization->in_vitro determine_mic Determination of MIC/EC50 Values in_vitro->determine_mic membrane_permeability Cell Membrane Permeability Assay determine_mic->membrane_permeability ros_accumulation Reactive Oxygen Species (ROS) Assay determine_mic->ros_accumulation mitochondrial_potential Mitochondrial Membrane Potential Assay determine_mic->mitochondrial_potential in_vivo In Vivo Antifungal Activity Evaluation determine_mic->in_vivo

Caption: Experimental workflow for the development and evaluation of antifungal quinoline analogs.

Preliminary studies on the mechanism of action of potent quinoline analogs like 3f-4 and 3f-28 suggest that they may exert their antifungal effects through multiple pathways.[7] These include disrupting the fungal cell membrane, leading to increased permeability, and inducing the accumulation of reactive oxygen species (ROS), which causes oxidative stress and damage to cellular components.[7][8]

mechanism_of_action cluster_cell Fungal Cell quinoline Quinoline Analog cell_membrane Cell Membrane quinoline->cell_membrane Disruption mitochondrion Mitochondrion quinoline->mitochondrion Induces Dysfunction membrane_damage Increased Membrane Permeability cell_membrane->membrane_damage ros Increased Reactive Oxygen Species (ROS) mitochondrion->ros mitochondrial_dysfunction Loss of Mitochondrial Membrane Potential mitochondrion->mitochondrial_dysfunction cellular_components Cellular Components cell_death Fungal Cell Death cellular_components->cell_death ros->cellular_components Oxidative Damage membrane_damage->cell_death mitochondrial_dysfunction->cell_death

Caption: Proposed mechanism of antifungal action for certain quinoline analogs.

Conclusion

The comparative data presented in this guide underscore the significant potential of quinoline analogs as a promising class of antifungal agents. Several novel derivatives have demonstrated superior in vitro activity against both plant and human fungal pathogens when compared to existing compounds. The detailed experimental protocols provide a framework for future comparative studies, ensuring consistency and reproducibility of results. Further investigation into the mechanisms of action, as visualized in the provided diagrams, will be crucial for the rational design and optimization of the next generation of quinoline-based antifungal drugs. The structure-activity relationship insights gained from these comparative studies will undoubtedly pave the way for the development of more potent and selective antifungal therapies.

References

A Comparative Guide to Quinoline Synthesis: Classic Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of classic and contemporary methods for quinoline synthesis, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.

The quinoline ring system is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its continued relevance drives the development of new and improved synthetic routes. While classic named reactions have been the bedrock of quinoline chemistry for over a century, modern methods offer significant advantages in terms of efficiency, safety, and environmental impact. This guide benchmarks these new approaches against their traditional counterparts.

At a Glance: Key Quinoline Synthesis Methods

Method CategoryRepresentative Reactions/TechniquesKey AdvantagesKey Limitations
Classic Syntheses Skraup, Doebner-von Miller, Combes, FriedländerWell-established, readily available starting materials for simple quinolines.Harsh reaction conditions, often low yields, use of hazardous reagents, limited substrate scope for complex molecules.[1][2]
Modern Syntheses Microwave-Assisted, Ultrasound-Assisted, Nanocatalyst-Mediated, Metal-FreeShorter reaction times, higher yields, milder conditions, improved safety, greater functional group tolerance, environmentally benign.[3][4][5]Catalyst cost and stability can be a factor, scalability may require specialized equipment.

Quantitative Comparison of Quinoline Synthesis Methods

The following table summarizes quantitative data for representative examples of both classic and modern quinoline synthesis methods, allowing for a direct comparison of their performance.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Skraup Synthesis Aniline, Glycerol, NitrobenzeneConc. H₂SO₄45 min11047[6]
Doebner-von Miller p-Fluoroaniline, CrotonaldehydeStandard Döebner-von Miller conditionsNot SpecifiedNot Specified42-55
Combes Synthesis Aniline, β-diketoneConc. H₂SO₄Not SpecifiedNot SpecifiedGood[7][8]
Friedländer Synthesis 2-Aminoaryl ketone, α-Methylene ketonep-Toluenesulfonic acid / Solvent-free15-25 min10085-96[9]
Microwave-Assisted 2,6-Diaminotoluene, Glycerol, As₂O₅H₂SO₄ / Microwave Irradiation (250W)8-20 min125-13568-86[5]
Ultrasound-Assisted Imidazole derivative, DMADUltrasound Irradiation16-20 minNot Specified>90[10]
Nanocatalyst-Mediated 2-Aminoaryl ketone, α-Methylene ketoneFe₃O₄@SiO₂-APTES-TFA2 h6068-96[11]
Metal-Free Synthesis 2-Styrylaniline, 2-MethylbenzothiazoleTBHP / DMSO12 h12047-80[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Classic Method: Skraup Synthesis of Quinoline

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent), ferrous sulfate (optional, to moderate the reaction).[13]

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add nitrobenzene as the oxidizing agent. Ferrous sulfate can be added to control the exothermic reaction.[13]

  • Heat the mixture cautiously. The reaction is often vigorous.[13]

  • After the initial exothermic reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • The crude product is then purified by steam distillation followed by vacuum distillation.[14]

Modern Method: Microwave-Assisted Friedländer Quinoline Synthesis

Materials: 2-Aminoaryl ketone, a ketone with an α-methylene group, p-toluenesulfonic acid.[9]

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 15-25 minutes.[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the process of selecting a quinoline synthesis method.

G cluster_selection Method Selection cluster_classic Classic Routes cluster_modern Modern Routes cluster_evaluation Evaluation start Define Target Quinoline Structure substituents Analyze Required Substitution Pattern start->substituents complexity Assess Molecular Complexity substituents->complexity classic_methods Skraup, Doebner-von Miller, Combes, Friedländer complexity->classic_methods Simple, Unsubstituted modern_methods Microwave, Ultrasound, Nanocatalysts, Metal-Free complexity->modern_methods Complex, Functionalized harsh_conditions Harsh Conditions (Strong Acids, High Temp) classic_methods->harsh_conditions evaluation Compare Yield, Reaction Time, Cost, and Green Metrics harsh_conditions->evaluation mild_conditions Milder Conditions, Higher Yields modern_methods->mild_conditions mild_conditions->evaluation decision Select Optimal Synthesis Method evaluation->decision

Caption: Decision workflow for selecting a quinoline synthesis method.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactant Preparation (Anilines, Carbonyls, etc.) reaction Reaction Execution (Heating/Irradiation) reactants->reaction extraction Extraction / Filtration reaction->extraction purification Chromatography / Distillation extraction->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization yield_calc Yield Calculation characterization->yield_calc end end yield_calc->end Final Product

Caption: General experimental workflow for quinoline synthesis.

Conclusion

The choice between classic and modern quinoline synthesis methods depends on several factors, including the desired substitution pattern, the scale of the reaction, and the available laboratory equipment. For the synthesis of simple, unsubstituted quinolines where cost is a primary concern, classic methods may still be viable, albeit with significant safety and environmental considerations.[2][15] However, for the synthesis of complex, highly functionalized quinoline derivatives, modern methods such as microwave-assisted and nanocatalyst-mediated reactions offer unparalleled advantages in terms of efficiency, yield, and green chemistry principles.[3][5] As the demand for novel and diverse quinoline-based compounds continues to grow, these innovative synthetic strategies will undoubtedly play an increasingly critical role in advancing drug discovery and materials science.

References

Purity Confirmation of 7-Fluoro-2-methylquinoline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. For novel heterocyclic compounds like 7-Fluoro-2-methylquinoline, selecting an appropriate analytical method is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[1] A well-developed HPLC method can effectively separate the main compound from its potential impurities, including starting materials, byproducts, and degradation products.

The synthesis of this compound, commonly achieved through reactions like the Doebner-von Miller or Combes synthesis, can lead to several potential impurities. Understanding these is crucial for developing a specific and effective HPLC method.

  • Starting Materials: Unreacted 3-fluoroaniline and crotonaldehyde (from in situ generation) or acetylacetone.

  • Regioisomers: The cyclization step in the synthesis can potentially lead to the formation of isomeric impurities, such as 5-Fluoro-2-methylquinoline. The separation of such closely related compounds is a key challenge.

  • Byproducts: Polymerization products of the unsaturated carbonyl compounds can form under the acidic reaction conditions.

  • Degradation Products: Although generally stable, fluorinated quinolines can be susceptible to degradation under stress conditions like extreme pH, oxidation, or photolysis.

Comparative Analysis of Purity Determination Methods

While HPLC is a primary method for purity assessment, other techniques offer complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation or the analysis of volatile impurities.

Analytical Method Principle Advantages Limitations Applicability for this compound Purity
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.High sensitivity and resolution for non-volatile compounds.[1] Excellent for quantifying impurities. Robust and reproducible.Requires reference standards for impurity identification. May not be suitable for compounds without a UV chromophore.Primary method. Ideal for routine quality control, stability testing, and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Excellent for the analysis of volatile and semi-volatile impurities. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Complementary method. Useful for identifying volatile starting materials or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides definitive structural information. Can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Confirmatory method. Excellent for structural elucidation of the main compound and major impurities. qNMR can provide an orthogonal measure of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.Provides molecular weight and structural information for unknown impurities. High sensitivity and specificity.Higher cost and complexity compared to HPLC-UV. Ionization suppression can affect quantification.Impurity identification. The gold standard for identifying unknown impurities detected by HPLC-UV.

Experimental Protocols

This protocol is a starting point and should be optimized and validated for specific laboratory conditions.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (High-purity, e.g., Milli-Q)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

3. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample using the area percentage method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by spiking the sample with known impurities and observing their separation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. Determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow and Relationships

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods Analytical Methods Purity Purity Assessment of This compound HPLC HPLC-UV (Quantitative Purity) Purity->HPLC Primary GCMS GC-MS (Volatile Impurities) Purity->GCMS Complementary NMR NMR (Structural Confirmation) Purity->NMR Confirmatory LCMS LC-MS (Impurity Identification) Purity->LCMS Identification HPLC->LCMS For unknown peaks

Caption: Logical relationship of analytical methods.

References

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides a comprehensive cross-validation of computational predictions with experimental data for quinoline derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.

This guide delves into the synthesis, biological evaluation, and computational analysis of quinolines, offering a critical comparison of predicted and measured outcomes. By presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams, we aim to provide an objective resource for assessing the predictive power of computational models in the context of real-world experimental results.

Comparative Analysis of Predicted and Experimental Data

The predictive accuracy of computational models is a critical factor in their utility for drug discovery. Below, we present a comparative summary of computationally predicted properties and their corresponding experimental values for various quinoline derivatives, focusing on anticancer and antibacterial activities.

Anticancer Activity: Computational Docking Scores vs. Experimental IC50 Values

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are powerful tools for predicting the biological activity of novel compounds. Here, we compare the predicted binding affinities (docking scores) of quinoline derivatives with their experimentally determined cytotoxic activities (IC50 values) against various cancer cell lines.

Compound IDTarget ProteinComputational MethodPredicted Binding Energy (kcal/mol)Cancer Cell LineExperimental IC50 (µM)Reference
Q1 Topoisomerase IIMolecular Docking-6.34A-549 (Lung)5.18 ± 0.64[1]
Q2 Topoisomerase IIMolecular Docking-4.46Hela (Cervical)7.62 ± 1.05[1]
CQ-analog-5 Plasmodium falciparum lactate dehydrogenaseMolecular Docking-P. falciparum 3D70.014 - 5.87 µg/mL[2]
Chalcone-52 Not SpecifiedNot SpecifiedNot SpecifiedVarious1.38 - 5.21[3]
Pyrimido-quinoline-70 Not SpecifiedNot SpecifiedNot SpecifiedMCF-7 (Breast)48.54 - 70.33[3]

Note: Direct correlation between binding energy and IC50 can be complex and is influenced by various factors including cell permeability and off-target effects.

Antibacterial Activity: Predicted vs. Experimental Minimum Inhibitory Concentration (MIC)

Computational models can also predict the potential of compounds to inhibit bacterial growth. This table compares predicted antibacterial activity with experimentally determined Minimum Inhibitory Concentration (MIC) values.

Compound IDTarget ProteinComputational MethodPredicted ActivityBacterial StrainExperimental MIC (µg/mL)Reference
5d LptA and Topoisomerase IVMolecular DockingBroad-spectrumGram-positive & Gram-negative0.125–8[4]
Compound 6 Peptide DeformylaseMolecular Docking & MD SimulationPotentially activeVarious3.12 - 50[5]
Compound 12 Not SpecifiedNot SpecifiedPotent inhibitory activityE. coli & S. aureus3.125 nmol/mL[1]
Physicochemical Properties: DFT Calculations vs. Experimental Spectroscopic Data

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Here, we compare DFT-calculated properties with experimental spectroscopic data.

Quinoline DerivativeComputational MethodPredicted PropertyValueExperimental MethodObserved PropertyValueReference
Novel Quinoline DerivativeDFT (B3LYP/6–311+G(d,p))HOMO-LUMO Energy Gap2.033 eVUV-Vis SpectroscopyAbsorption Spectrum-[6]
Novel Quinoline DerivativeDFT (B3LYP/6–311+G(2d))Vibrational Frequencies(Calculated Spectrum)FT-IR SpectroscopyVibrational Frequencies(Experimental Spectrum)[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of valid scientific research. Below are summaries of key experimental protocols frequently cited in the study of quinoline derivatives.

Synthesis of Quinoline Derivatives

A common synthetic route to quinoline analogs involves the following general steps:

  • Reaction of an aniline derivative with a β-ketoester in the presence of an acid catalyst (e.g., polyphosphoric acid) to form the core quinoline scaffold. This is a variation of the Combes quinoline synthesis.

  • Modification of the core structure through various reactions such as acylation, alkylation, or Suzuki coupling to introduce diverse functional groups.

  • Purification of the final products is typically achieved through recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

  • Characterization of the synthesized compounds is confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to verify their chemical structure and purity.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5.0×10³ cells/well) and incubated overnight to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and a positive control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: The bacterial strains are grown in a suitable broth medium to a specific turbidity.

  • Serial Dilution: The quinoline compounds are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is then inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Visualizing the Workflow and Pathways

Graphical representations of workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Cross-Validation s1 Synthesis of Quinoline Derivatives s2 Purification (Recrystallization/Chromatography) s1->s2 s3 Characterization (NMR, MS) s2->s3 c1 Molecular Docking & QSAR s3->c1 Input Structures c2 DFT Calculations s3->c2 Input Structures e1 In Vitro Cytotoxicity (MTT Assay) s3->e1 Test Compounds e2 Antibacterial Susceptibility (MIC Determination) s3->e2 Test Compounds e3 Spectroscopic Analysis (FT-IR, UV-Vis) s3->e3 Test Compounds a1 Comparative Analysis of Predicted vs. Experimental Data c1->a1 c2->a1 e1->a1 e2->a1 e3->a1 Signaling_Pathway cluster_pathway Simplified Apoptosis Pathway Targeted by Quinolines Quinoline Quinoline Derivative Topoisomerase Topoisomerase II Quinoline->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Logical_Relationship cluster_process Cross-Validation Logic Comp_Model Computational Model (e.g., QSAR, Docking) Prediction Generate Predictions (e.g., IC50, Binding Affinity) Comp_Model->Prediction Comparison Compare Predictions with Experimental Data Prediction->Comparison Experiment Perform Experiments (e.g., Synthesis, Bioassays) Exp_Data Obtain Experimental Data Experiment->Exp_Data Exp_Data->Comparison Validation Model Validated / Refined Comparison->Validation

References

Navigating the Synthesis of 2-Methylquinoline Derivatives: A Comparative Guide to By-product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry. However, the formation of undesirable by-products often plagues these reactions, impacting yield, purity, and overall efficiency. This guide provides a comparative analysis of common reactions involving 2-methylquinoline, with a focus on the by-products generated and strategies to mitigate their formation, supported by experimental data and detailed protocols.

The reactivity of the methyl group in 2-methylquinoline (also known as quinaldine) and the quinoline core itself allows for a variety of transformations, including oxidation and condensation reactions. While these reactions are invaluable for creating diverse molecular scaffolds, they are often accompanied by the formation of side products that complicate purification and reduce the yield of the desired compound. Understanding the reaction mechanisms and the factors that influence by-product formation is crucial for optimizing synthetic routes.

Oxidation of 2-Methylquinoline: A Tale of Two Oxidants

The oxidation of the methyl group of 2-methylquinoline is a common strategy to introduce a carboxylic acid or aldehyde functionality, key handles for further molecular elaboration. The choice of oxidizing agent significantly impacts the product distribution and the profile of by-products. The two most frequently employed oxidants are selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).

Oxidizing AgentMain ProductMajor By-productsReaction ConditionsYield of Main Product
Selenium Dioxide (SeO₂)2-Quinolinecarboxaldehyde2-Quinolylmethanol, Quinoline-2-carboxylic acid, unreacted 2-methylquinolineReflux in solvents like dioxane or xylene~49%[1]
Potassium Permanganate (KMnO₄)Quinoline-2-carboxylic acidOver-oxidation products (e.g., pyridine dicarboxylic acids), unreacted 2-methylquinolineAlkaline aqueous solution, heatVaries, can be optimized

Selenium dioxide is known for its selectivity in oxidizing activated methyl groups to aldehydes. However, over-oxidation to the carboxylic acid and reduction of the aldehyde to the corresponding alcohol can occur, leading to a mixture of products that require careful chromatographic separation.

Potassium permanganate , a more powerful oxidizing agent, typically oxidizes the methyl group directly to a carboxylic acid. The primary challenges with KMnO₄ are controlling the reaction to prevent cleavage of the quinoline ring system, which can lead to a complex mixture of degradation products, and managing the large amount of manganese dioxide (MnO₂) by-product.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2-Methylquinoline"]; B [label="Selenium Dioxide (SeO2)"]; C [label="Potassium Permanganate (KMnO4)"]; D [label="2-Quinolinecarboxaldehyde (Major)"]; E [label="Quinoline-2-carboxylic acid (Major)"]; F [label="2-Quinolylmethanol (By-product)"]; G [label="Quinoline-2-carboxylic acid (By-product)"]; H [label="Ring-cleavage products (By-products)"];

} caption: Oxidation pathways of 2-methylquinoline.

Condensation Reactions: The Challenge of Tar and Polymeric By-products

Condensation reactions of the active methyl group of 2-methylquinoline with aldehydes and ketones are fundamental for constructing larger, more complex molecules. However, these reactions, often carried out under acidic or basic conditions, are notoriously prone to the formation of tars and polymeric materials, which can significantly reduce the yield and complicate product isolation.

Two classical methods that often involve 2-methylquinoline or its derivatives are the Doebner-von Miller and Friedländer syntheses. While these are powerful tools for quinoline synthesis, by-product formation is a significant consideration.

The Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. When 2-methylquinoline is the target, conditions can lead to polymerization of the aldehyde or ketone reactants, forming a tarry residue.[2]

The Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While not a direct reaction of 2-methylquinoline, understanding its by-products is crucial when synthesizing substituted 2-methylquinolines. Side reactions can include self-condensation of the reactants and the formation of complex mixtures.[3][4]

Strategies to minimize tar formation in these reactions include the gradual addition of reactants, careful temperature control, and the use of biphasic solvent systems to sequester the reactive carbonyl compounds.[2]

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Competing pathways in condensation reactions.

Experimental Protocols

Oxidation of 2-Methylquinoline with Selenium Dioxide

Objective: To synthesize 2-quinolinecarboxaldehyde.

Materials:

  • 2-Methylquinoline

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the black selenium by-product.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired aldehyde from unreacted starting material and other by-products.

Doebner-von Miller Synthesis of a 2-Methylquinoline Derivative (General Protocol to Minimize Tar Formation)[2]

Objective: To synthesize a 2-methylquinoline derivative while minimizing polymeric by-products.

Materials:

  • Aniline derivative

  • Crotonaldehyde (or other α,β-unsaturated carbonyl compound)

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative (1 equivalent) and concentrated hydrochloric acid in water.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

By carefully selecting reagents and optimizing reaction conditions, researchers can significantly influence the outcome of reactions involving 2-methylquinoline, maximizing the yield of the desired product while minimizing the formation of troublesome by-products. This comparative guide serves as a starting point for developing robust and efficient synthetic strategies in the pursuit of novel quinoline-based compounds.

References

The Strategic Placement of Fluorine: A Comparative Guide to its Influence on Quinoline Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's behavior is paramount. The introduction of a fluorine atom to the quinoline scaffold is a well-established strategy in medicinal chemistry, profoundly impacting its physicochemical properties, metabolic fate, and biological activity. This guide provides a comparative analysis of how the position of a single fluorine atom on the quinoline ring system alters its key characteristics, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine can enhance drug-like properties by modulating basicity (pKa), lipophilicity (logP), and metabolic stability. These alterations, in turn, influence the pharmacokinetic and pharmacodynamic profile of quinoline-based compounds, which are the core of many antibacterial agents.

Physicochemical Properties: A Tale of Four Positions

CompoundpKalogPRationale for Positional Effects
Quinoline4.902.03Baseline values for the parent heterocyclic system.
5-Fluoroquinoline~4.2~2.2The fluorine at C5 exerts a strong electron-withdrawing inductive effect, reducing the basicity of the quinoline nitrogen and thus lowering the pKa. This effect also slightly increases lipophilicity.
6-Fluoroquinoline~4.5~2.2The fluorine at C6 has a moderate electron-withdrawing effect on the nitrogen, leading to a less pronounced decrease in pKa compared to the 5-position. The impact on lipophilicity is similar. The C6 position is noted for enhancing antibacterial potency in fluoroquinolone drugs[1].
7-Fluoroquinoline~4.6~2.2With greater distance from the nitrogen, the inductive effect of the fluorine at C7 is further diminished, resulting in a pKa closer to that of the parent quinoline. Lipophilicity is similarly increased.
8-Fluoroquinoline~3.9~2.2The proximity of the fluorine atom to the nitrogen at the C8 position leads to a significant inductive electron withdrawal, causing a substantial decrease in the basicity and hence the lowest pKa among the isomers. The effect on logP is expected to be a slight increase.

Note: The pKa and logP values for the fluoroquinoline isomers are estimates based on established chemical principles and are presented for comparative illustration. Experimental determination is necessary for precise values.

Metabolic Stability: The Position Dictates the Half-Life

The introduction of fluorine can block sites of metabolic oxidation, thereby enhancing a compound's metabolic stability and in vivo half-life. The position of the fluorine atom is critical in determining its effectiveness as a metabolic shield.

Compound SeriesPosition of FluorineIn Vitro Half-life (t½) in Human Liver MicrosomesKey Observations
Model Fluoroquinolone Analogs6-FluoroModerate to HighThe C6 fluorine is a common feature in many successful fluoroquinolone antibiotics, contributing to both potency and favorable metabolic profiles[1].
7-FluoroModerateThe metabolic fate is often more dependent on other substituents at this position.
8-FluoroVariableCan be susceptible to metabolic processes depending on the overall substitution pattern.
Anilinoquinazolines (as a quinoline-related example)2-FluoroMore StableDemonstrates greater stability compared to the 4-fluoro isomer.
3-FluoroMost StableShows the highest resistance to metabolic degradation in this series.
4-FluoroLeast StableUndergoes rapid metabolic defluorination.

Note: This table collates findings from different studies to illustrate the principle of positional effects on metabolic stability. Direct side-by-side comparative data for simple fluoroquinolines is scarce.

Biological Activity: Targeting Bacterial DNA Replication

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[2]. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death[3]. The potency of this inhibition can be influenced by the substitution pattern on the quinolone core, including the position of the fluorine atom.

Fluoroquinolone DerivativeTarget EnzymeIC50 (µg/mL)
CiprofloxacinE. coli DNA Gyrase0.85
E. coli Topoisomerase IV6.5
LevofloxacinE. faecalis DNA Gyrase28.1[4]
E. faecalis Topoisomerase IV8.49[4]
GatifloxacinE. faecalis DNA Gyrase5.60[4]
E. faecalis Topoisomerase IV4.24[4]
SitafloxacinE. faecalis DNA Gyrase1.38[4]
E. faecalis Topoisomerase IV1.42[4]

Note: The IC50 values are presented for well-characterized fluoroquinolone drugs to demonstrate the methodology of assessing biological activity. Comparative data for the parent monofluorinated quinolines is not available.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions: A standard solution of the test compound (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

  • Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: The solution of the test compound is placed in a thermostatted vessel and stirred. The pH electrode is immersed in the solution. The titrant (acid or base) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.

Methodology:

  • Pre-saturation of Solvents: n-octanol is saturated with water, and water (or a suitable buffer, typically at pH 7.4 for logD) is saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a vessel at a defined volume ratio.

  • Equilibration: The vessel is shaken or agitated for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound.

Methodology:

  • Preparation of Incubation Mixture: The test compound is incubated with human liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time-Course Incubation: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a quenching solvent, such as cold acetonitrile, which may also contain an internal standard for analytical purposes.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway of fluoroquinolone action and the experimental workflows.

Fluoroquinolone_Mechanism cluster_Bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Topo_IV Topoisomerase IV FQ->Topo_IV Cleavage_Complex Stable Ternary Complex (FQ-Enzyme-DNA) DNA Bacterial DNA DNA_Gyrase->DNA act on Topo_IV->DNA act on Replication_Block Replication Fork Blockage Cleavage_Complex->Replication_Block DSB Double-Strand Breaks Cell_Death Bacterial Cell Death DSB->Cell_Death Replication_Block->DSB

Caption: Mechanism of action of fluoroquinolones.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis A Prepare Test Compound Stock Solution D Combine Compound and Microsomes in Buffer A->D B Prepare Microsome Suspension B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH at 37°C C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile (+IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate In Vitro Half-Life (t½) I->J

Caption: Experimental workflow for in vitro metabolic stability assay.

References

Safety Operating Guide

Proper Disposal of 7-Fluoro-2-methylquinoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Fluoro-2-methylquinoline is paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

In case of accidental contact, follow these first-aid measures:

  • If on skin: Wash with plenty of water.[1][2] If skin irritation occurs, seek medical advice or attention. Contaminated clothing should be removed and washed before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is crucial for its safe handling and disposal. The following table summarizes its classification and precautionary statements as per the Globally Harmonized System (GHS).

Hazard ClassGHS CodeStatement
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Precautionary Statements
PreventionP264Wash hands and face thoroughly after handling.
PreventionP280Wear protective gloves, eye protection.
Response (Skin Contact)P302+P352IF ON SKIN: Wash with plenty of water.
Response (Skin Irritation)P332+P313If skin irritation occurs: Get medical advice or attention.
Response (Clothing)P362+P364Take off contaminated clothing and wash it before reuse.
Response (Eye Contact)P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Response (Eye Irritation)P337+P313If eye irritation persists: Get medical advice or attention.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[3] It is imperative not to dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (1128-74-1) and the relevant hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any other required information about the waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container (Chemical Name, CAS#, Hazards) C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Disposal F->G H Maintain Disposal Records G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 7-Fluoro-2-methylquinoline. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Chemical Properties

This compound is a fluorinated aromatic compound that presents several hazards. It is classified as a skin, eye, and respiratory irritant.[1][2] All personnel must be familiar with its properties to ensure safe handling.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1128-74-1[1][3]
Molecular Formula C₁₀H₈FN[1][3]
Molecular Weight 161.18 g/mol [1][3]
Appearance White to yellow to orange powder/crystal[2]
Melting Point 47-51 °C[2]
Boiling Point 120 °C at 15 mmHg[2]
Solubility Soluble in Methanol[4]
Storage Temperature Room temperature, in an inert atmosphere[4]

Table 2: Hazard Identification

HazardGHS ClassificationPrecautionary Statement Codes
Skin Irritation Skin Irrit. 2H315[1]
Eye Irritation Eye Irrit. 2H319[1]
Respiratory Irritation STOT SE 3H335[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Viton or Polyvinyl alcohol [PVA] recommended). Double-gloving with nitrile gloves as an outer layer can improve dexterity.Protects against skin irritation and absorption. Viton and PVA are recommended for chlorinated and aromatic solvents.
Eye Protection Tight-fitting safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron may be considered.Prevents incidental skin contact.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of this compound.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Transferring Transferring Weighing->Transferring Dissolving Dissolving Transferring->Dissolving Decontaminate Decontaminate Dissolving->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Step 1: Preparation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Prepare Workspace: Ensure a chemical fume hood is operational. Decontaminate the work surface.

Step 2: Weighing and Transferring

  • Procedure:

    • Place an analytical balance inside a fume hood or a powder weighing station to minimize air currents and prevent inhalation of airborne particles.

    • Use a non-static weighing boat or paper.

    • Carefully scoop the desired amount of this compound onto the weighing vessel using a clean spatula.

    • To transfer, gently tap the weighing vessel to dispense the powder into the receiving flask.

    • Wash the weighing vessel with the solvent to be used and transfer the washings to the flask to ensure all the compound is transferred.

Step 3: Dissolution

  • Protocol:

    • In a chemical fume hood, add a stir bar to the flask containing the weighed this compound.

    • Place the flask on a stir plate.

    • Add approximately one-third of the final desired volume of the appropriate solvent (e.g., Methanol).

    • Begin stirring. If necessary, gentle heating or sonication can be used to aid dissolution.

    • Once dissolved, carefully add the remaining solvent to reach the final desired volume and concentration.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.[5]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Diagram

G Waste Segregation and Disposal Pathway Solid Waste Contaminated Solids (Gloves, Weighing Paper, etc.) Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Unused Solution & Rinsate Halogenated Waste Container Halogenated Waste Container Liquid Waste->Halogenated Waste Container Waste Pickup Hazardous Waste Pickup Halogenated Waste Container->Waste Pickup Solid Waste Container->Waste Pickup

Caption: Segregation of solid and liquid waste for proper disposal.

Procedure:

  • Segregation: As a fluorinated organic compound, all waste containing this compound must be segregated as halogenated organic waste . Do not mix with non-halogenated waste.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a clearly labeled, sealed container for halogenated organic waste.

  • Solid Waste: Dispose of all contaminated solids, including gloves, weighing papers, and pipette tips, in a designated solid hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 4: Emergency Response

Exposure TypeAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, contact your institution's emergency response team.

References

×

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7-Fluoro-2-methylquinoline
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Reactant of Route 2
7-Fluoro-2-methylquinoline

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